1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-amino-4,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCAVFQKKTZISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, a substituted acetophenone with significant utility as a building block in organic synthesis and medicinal chemistry. Identified by CAS number 134611-49-7, this compound is a valuable intermediate in the preparation of more complex molecular architectures, notably as a related compound to the anti-epileptic drug Felbamate[1]. This document consolidates available data on its physicochemical properties, outlines a plausible synthetic strategy, discusses its applications in research and development, and provides essential safety and handling protocols to support its use in a laboratory setting.
Core Physicochemical & Spectroscopic Properties
This compound is a multifunctional organic compound featuring an aniline, a ketone, and two methoxy ether groups on an aromatic scaffold. These features make it a versatile precursor for a wide range of chemical transformations. Its core properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 134611-49-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| IUPAC Name | 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | [1] |
| Synonyms | 5'-amino-3',4'-dimethoxyacetophenone | [1] |
| Storage Temperature | 2-8°C (Refrigerator) |[3] |
Spectroscopic Profile
Detailed analytical data such as NMR, HPLC, and MS are often provided by commercial suppliers upon request[4]. Based on its structure, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The spectrum would feature singlets for the acetyl protons (-COCH₃) and the two distinct methoxy groups (-OCH₃). A broad singlet corresponding to the amine (-NH₂) protons would also be present. The aromatic region would display signals corresponding to the two protons on the benzene ring, with splitting patterns dependent on their coupling.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the methyl carbons of the acetyl and methoxy groups, and the aromatic carbons, including those bonded to the oxygen and nitrogen atoms.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, C-O stretching of the ethers, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M+) would correspond to the molecular weight of 195.22 g/mol .
Synthesis and Reaction Mechanism
While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and logical approach for synthesizing substituted anilines of this type involves the nitration of an aromatic precursor followed by the reduction of the nitro group. A plausible, though not explicitly documented, pathway would start from a suitable dimethoxyacetophenone precursor.
The critical step is achieving the correct regiochemistry during electrophilic nitration. Direct nitration of 3,4-dimethoxyacetophenone (acetoveratrone) preferentially yields the 2-nitro or 6-nitro isomers due to the directing effects of the substituents. To obtain the 3-nitro intermediate required for this target molecule, a multi-step pathway starting from a different precursor, such as 3-hydroxy-4,5-dimethoxybenzaldehyde, or involving protecting groups might be necessary.
However, the final step in any such synthesis would be the reduction of the nitro-intermediate, 1-(3-Nitro-4,5-dimethoxyphenyl)ethanone.
Caption: General synthetic workflow for amino-acetophenones.
Experimental Protocol: Reduction of Aromatic Nitro Group (General)
This protocol describes a standard laboratory method for the reduction of an aromatic nitro group to a primary amine using a metal catalyst, a crucial step for producing the target compound from its nitro-precursor.
Materials:
-
Aromatic nitro precursor (e.g., 1-(3-Nitro-4,5-dimethoxyphenyl)ethanone)
-
Ethanol or Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)
-
Hydrogenation flask and balloon, or a Parr hydrogenator
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the nitro-aromatic compound in a suitable solvent like ethanol or methanol within a hydrogenation flask.
-
Catalyst Addition: Carefully add a catalytic amount (typically 5-10 mol%) of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Using H₂ gas: Purge the flask with nitrogen, then introduce hydrogen gas (a balloon is sufficient for atmospheric pressure).
-
Using a hydrogen donor: Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture.
-
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove any excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the solvent used for the reaction. Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine product.
-
Purification: If necessary, purify the product further by recrystallization or column chromatography to obtain the final this compound.
Applications in Research & Development
The true value of this compound lies in its versatility as a synthetic intermediate. The presence of three distinct reactive sites—the primary amine, the ketone, and the electron-rich aromatic ring—allows for a wide array of subsequent chemical modifications.
-
Pharmaceutical Synthesis: This compound is a key intermediate in the pharmaceutical industry[2]. Its most notable connection is as a parent compound or precursor in the synthesis of Felbamate , an anti-convulsant used in the treatment of epilepsy[1].
-
Scaffold for Drug Discovery: The aniline-acetophenone core is a privileged scaffold in medicinal chemistry. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The ketone provides a handle for reduction, oxidation, or condensation reactions.
-
Building Block for Heterocycles: It serves as an excellent starting material for synthesizing more complex heterocyclic structures like quinolines, quinazolines, and benzodiazepines, which are core motifs in many biologically active molecules.
Caption: Reactive sites on the core scaffold.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact CAS number is not widely published, general precautions for aromatic amines and ketones should be followed.
Table 2: Hazard & Precautionary Information (General Guidance)
| Category | Recommendation | Reference(s) |
|---|---|---|
| GHS Hazard Statements | Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] | [5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a properly fitted respirator (e.g., N95) when handling powder outside of a fume hood. | [6] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Keep away from heat and sources of ignition. | [6][7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, store at 2-8°C.[3] | [3] |
| Spill & Disposal | In case of a spill, avoid creating dust, sweep up the material, and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. | [6] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |[8][9] |
Conclusion
This compound is a chemical intermediate of significant value, particularly for researchers in pharmaceutical development and synthetic organic chemistry. Its well-defined structure, featuring multiple reactive functional groups, makes it an ideal starting point for the synthesis of complex target molecules, including established drugs like Felbamate. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and the necessary safety protocols, equipping scientists and researchers with the core knowledge required to effectively and safely utilize this compound in their work.
References
- An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8)
- Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)
- SAFETY DATA SHEET - Fisher Scientific URL
- 1-(3-Amino-4,5-dimethoxyphenyl)
- ICSC 1020 - gamma-BUTYROLACTONE URL
- 1-(3-Amino-4,5-dimethoxyphenyl)
- Applications of 1-(2-Amino-4,5-dimethoxyphenyl)
- GAMMA BUTYROLACTONE - Prodasynth URL
- SAFETY DATA SHEET - TCI Chemicals URL
- 1-(3-Amino-4,5-dimethoxyphenyl)
- 95% 1-(3-Amino-4,5-dimethoxyphenyl)
- 134611-49-7 | Product Name : 1-(3-Amino-4,5-dimethoxyphenyl)
- Chemical Compatibility Chart URL
- 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE Safety Data Sheets - Echemi URL
- 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 - Sigma-Aldrich URL
- 1-(3,4-Diaminophenyl)
Sources
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- 3. pharmaffiliates.com [pharmaffiliates.com]
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- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
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- 8. ICSC 1020 - gamma-BUTYROLACTONE [chemicalsafety.ilo.org]
- 9. vumc.org [vumc.org]
Technical Guide: Felbamate Impurity B (Phenethyl Carbamate)
This guide serves as an in-depth technical resource for the chemical identity, mechanistic origin, and control of Felbamate Impurity B , identified as Phenethyl Carbamate . It is designed for analytical scientists and process chemists involved in the API (Active Pharmaceutical Ingredient) lifecycle management of Felbamate.
Chemical Identity & Structural Characterization[1]
In the context of USP (United States Pharmacopeia) and global regulatory standards, Felbamate Impurity B is chemically distinct from the monocarbamate derivatives of the parent structure. It is a process-related impurity arising from the raw material supply chain rather than a degradation product of the drug substance itself.
Core Data Table[2]
| Parameter | Technical Specification |
| Common Name | Felbamate Related Compound B (USP) |
| Chemical Name | Phenethyl carbamate; 2-Phenylethyl carbamate |
| CAS Registry Number | 6326-19-8 |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| Structural Class | Primary Carbamate Ester |
| LogP (Predicted) | ~1.5 (Lipophilic relative to Felbamate) |
| Physical State | White to off-white crystalline powder |
Structural Elucidation
Unlike Felbamate (a dicarbamate of 2-phenyl-1,3-propanediol), Impurity B lacks the 1,3-diol backbone. It consists of a phenethyl alcohol moiety where the hydroxyl group has been esterified with carbamic acid.
SMILES: C1=CC=C(C=C1)CCOC(=O)N
Mechanistic Origin: The "Impurity Propagation" Pathway
Understanding the formation of Impurity B requires analyzing the synthesis of the Felbamate starting material, 2-phenyl-1,3-propanediol . The impurity does not form via degradation of Felbamate but is carried forward from the starting material synthesis.
The Root Cause: Diethyl Phenylmalonate Quality[4]
-
Precursor Contamination: The synthesis of 2-phenyl-1,3-propanediol typically begins with Diethyl phenylmalonate . A common impurity in this starting material is Ethyl phenylacetate , formed via decarboxylation or incomplete carboxylation during malonate synthesis.
-
Parallel Reduction: During the reduction step (using Lithium Aluminum Hydride or Sodium Borohydride) to form the diol, the Ethyl phenylacetate impurity is concurrently reduced to 2-Phenylethanol (Phenethyl alcohol).
-
Competitive Carbamoylation: In the final step, where the diol is treated with a carbamoylating agent (e.g., Chlorosulfonyl isocyanate, Urea, or Phosgene/Ammonia) to form Felbamate, the 2-Phenylethanol contaminant competes for the reagent, converting into Phenethyl Carbamate (Impurity B).
Pathway Visualization
The following diagram illustrates the parallel reaction kinetics that lead to Impurity B.
Caption: Parallel synthesis pathway showing the propagation of Ethyl Phenylacetate to Felbamate Impurity B.
Analytical Characterization & Control Strategy
Detecting and quantifying Impurity B requires specific chromatographic conditions due to its differing polarity compared to Felbamate and the monocarbamate degradants (Impurity A).
Chromatographic Behavior (RP-HPLC)
-
Stationary Phase: C18 (Octadecylsilane) columns are standard.
-
Elution Order:
-
Impurity A (2-Phenyl-1,3-propanediol monocarbamate): More polar than Felbamate (one carbamate, one hydroxyl). Elutes before Felbamate.
-
Felbamate (API): Baseline separation.
-
Impurity B (Phenethyl carbamate): Significantly less polar (lacks the hydroxyl group and the third carbon of the propane chain). Elutes after Felbamate.
-
-
Detection: UV absorption at 210–220 nm . The phenyl ring provides the primary chromophore, as the carbamate carbonyl has weak absorbance.
Protocol: Analytical Method Validation (Example)
This protocol outlines the validation parameters required to confirm specificity for Impurity B.
-
System Suitability Solution: Prepare a mixture containing 1.0 mg/mL Felbamate and 0.005 mg/mL Phenethyl Carbamate reference standard in the mobile phase.
-
Resolution Check: Ensure the resolution (
) between Felbamate and Impurity B is > 2.0. Due to the lipophilicity difference, this is typically easily achieved with a gradient method increasing in organic modifier (Acetonitrile/Methanol). -
Limit of Quantitation (LOQ): Must be established at
to meet ICH Q3A reporting thresholds.
Control Logic Diagram
The following decision tree defines the control strategy for minimizing Impurity B in the final drug substance.
Caption: Quality control decision tree emphasizing raw material screening to prevent Impurity B formation.
Toxicological Implications & Regulatory Limits
While Phenethyl carbamate is a structural analog of Ethyl carbamate (a known genotoxin), it is generally regulated as a standard organic impurity under ICH Q3A(R2) unless specific genotoxicity data dictates otherwise.
-
Classification: Organic Impurity (Process Related).
-
Genotoxicity Concern: Carbamates carry a structural alert. However, Phenethyl carbamate has been investigated in other contexts (chemoprevention) and is not typically flagged as a high-potency mutagen like simple alkyl carbamates, though rigorous assessment (Ames test) is standard during development.
-
Acceptance Criteria:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
-
References
-
United States Pharmacopeia (USP) . Felbamate Monograph: Related Compound B. USP-NF Online. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 233105: Phenethyl carbamate. Link
-
Panmand, D., et al. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 7(9):155-157. Link
-
Veeprho Pharmaceuticals . Felbamate Impurities and Related Compounds Structure Elucidation. Link
-
Daicel Pharma Standards . Felbamate Impurities: Process and Degradation Profiles. Link
An In-depth Technical Guide to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone: Synthesis, Characterization, and Applications
Introduction
1-(3-Amino-4,5-dimethoxyphenyl)ethanone, also known as 5'-amino-3',4'-dimethoxyacetophenone, is a substituted aromatic ketone of significant interest in the fields of medicinal chemistry and pharmaceutical sciences. With the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol , this compound serves as a crucial intermediate and is recognized as a significant impurity in the manufacturing of the anticonvulsant drug Felbamate[1][2]. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, expected spectroscopic characteristics, and its primary applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 134611-49-7 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5'-amino-3',4'-dimethoxyacetophenone |
Synthesis Protocol
The synthesis of this compound is most effectively achieved through a two-step process commencing from 3,4-dimethoxyacetophenone. This process involves an initial nitration reaction followed by the reduction of the resulting nitro group to the desired primary amine.
Overall Synthetic Pathway
The synthetic route is outlined below. The initial nitration step is regioselective due to the directing effects of the substituents on the aromatic ring. The subsequent reduction is a standard transformation in organic synthesis.
Caption: Synthetic workflow for this compound.
Step 1: Nitration of 3,4-Dimethoxyacetophenone
This initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The methoxy groups are ortho, para-directing and activating, while the acetyl group is meta-directing and deactivating. The combined effect of these groups directs the nitration to the C-5 position.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dimethoxyacetophenone to a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
The precipitated solid, 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
The reduction of the nitro group to a primary amine is a critical step to yield the final product. A common and effective method utilizes tin(II) chloride dihydrate in an alcoholic solvent[3].
Experimental Protocol:
-
Dissolve 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone in 50 ml of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer[3].
-
To this solution, add 11.3 g of tin(II) chloride dihydrate[3].
-
Heat the mixture to 75°C and stir for 30 minutes[3]. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, pour the mixture onto 100 g of ice[3].
-
Neutralize the solution with approximately 300 ml of a saturated sodium bicarbonate solution.
-
Extract the product with 150 ml of methylene chloride[3].
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and filter[3].
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from a mixture of ether and petroleum ether to yield pure 5'-amino-3',4'-dimethoxyacetophenone with a melting point of 63°-65°C[3].
Spectroscopic Characterization
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the acetyl group, and the amine protons.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COCH₃ | ~2.5 | Singlet | 3H |
| -OCH₃ (x2) | ~3.8 - 3.9 | Two Singlets | 6H |
| -NH₂ | ~4.0 - 5.0 (broad) | Singlet | 2H |
| Aromatic H | ~6.5 - 7.0 | Two Singlets | 2H |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C H₃ (acetyl) | ~26 |
| -OC H₃ (x2) | ~56 |
| Aromatic C H | ~98, ~105 |
| Aromatic C (quaternary) | ~130, ~140, ~148, ~153 |
| C =O | ~197 |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum is useful for identifying the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ketone) | 1660 - 1680 | Strong |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (ether) | 1000 - 1300 | Strong |
Expected Mass Spectrometry Data
In mass spectrometry, the molecular ion peak is expected to correspond to the molecular weight of the compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M]⁺ | 195.09 |
Applications in Research and Drug Development
The primary documented significance of this compound is its role as a known impurity and potential starting material in the synthesis of the anti-epileptic drug Felbamate[2]. Its presence as an impurity necessitates its synthesis as a reference standard for quality control and analytical method development in the pharmaceutical industry.
Furthermore, amino-dimethoxy-substituted acetophenones are valuable building blocks in diversity-oriented synthesis (DOS) for the creation of libraries of natural product analogs[7]. These scaffolds can be utilized to synthesize a variety of heterocyclic compounds, such as flavones, quinolones, and aurones, which are classes of compounds frequently investigated for a wide range of biological activities[5]. The presence of multiple functional groups—the amine, the ketone, and the electron-rich aromatic ring—allows for a diverse range of chemical transformations, making it a versatile precursor for the development of novel therapeutic agents.
Conclusion
This compound is a compound of significant utility in the pharmaceutical sciences, primarily as a reference standard for the anticonvulsant Felbamate and as a versatile intermediate in synthetic organic chemistry. This guide has provided a detailed overview of its fundamental properties, a robust and reproducible synthesis protocol, and an analysis of its expected spectroscopic characteristics. For researchers and drug development professionals, a thorough understanding of this molecule's synthesis and characterization is paramount for its effective use in advancing pharmaceutical research and ensuring the quality of therapeutic agents.
References
-
PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. Available from: [Link]
-
PrepChem. Synthesis of 5'-cyano-3',4'-dimethoxyacetophenone. Available from: [Link]
-
Pharmaffiliates. Felbamate-impurities. Available from: [Link]
-
MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available from: [Link]
-
Pharmaffiliates. 134611-49-7 | Product Name : 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one. Available from: [Link]
-
Veeprho. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | CAS 134611-49-7. Available from: [Link]
-
IndiaMART. 95% this compound, Analytical Grade. Available from: [Link]
-
MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals 2021, 14, 1126. Available from: [Link]
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- 4. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Core Differences Between 2-Amino- and 3-Amino-4,5-dimethoxyacetophenone Isomers
Foreword: The Strategic Importance of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is paramount. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different physicochemical properties, reactivity, and biological activities. This guide delves into the nuanced yet critical distinctions between two such isomers: 2-amino-4,5-dimethoxyacetophenone and 3-amino-4,5-dimethoxyacetophenone. These compounds serve as versatile scaffolds in the synthesis of high-value pharmacologically active molecules, including quinolones and flavones.[1][2] Understanding their unique characteristics is not merely an academic exercise but a foundational requirement for researchers, scientists, and drug development professionals aiming to rationally design and synthesize novel therapeutic agents. This document provides a comprehensive analysis of their structural, spectroscopic, synthetic, and applicative differences, grounded in established scientific principles and field-proven methodologies.
Structural and Physicochemical Divergence
The fundamental difference between these two molecules lies in the position of the amino (-NH₂) group on the aromatic ring relative to the acetyl (-COCH₃) group. This seemingly minor shift from the ortho (2-position) to the meta (3-position) orientation instigates a cascade of changes in the molecule's electronic distribution, steric profile, and potential for intramolecular interactions.
Visualizing the Isomeric Distinction
The positional isomerism is best understood visually. In 2-amino-4,5-dimethoxyacetophenone, the amino group is adjacent to the bulky acetyl group. This proximity can lead to steric hindrance and the potential for hydrogen bonding between the amino protons and the acetyl oxygen. In the 3-amino isomer, these groups are separated, resulting in a different electronic and steric environment.
Caption: Structural comparison of the two isomers.
Comparative Physicochemical Properties
The variance in molecular architecture directly translates to measurable differences in physical properties. The potential for intramolecular hydrogen bonding in the 2-amino isomer, for instance, can influence its melting point and solubility compared to the 3-amino isomer.
| Property | 2-Amino-4,5-dimethoxyacetophenone | 3-Amino-4,5-dimethoxyacetophenone |
| CAS Number | 4101-30-8[3] | 99-03-6 (for 3-aminoacetophenone) |
| Molecular Formula | C₁₀H₁₃NO₃[3] | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol [3] | 195.22 g/mol |
| Appearance | White to yellow crystalline powder[4][5] | Solid (data for the dimethoxy analog is sparse) |
| Melting Point | 103-109 °C[6] | 94-98 °C (for 3-aminoacetophenone) |
| Solubility | Sparingly soluble in water[4] | Soluble in hot water |
| InChI Key | KGKWXEGYKGTMAK-UHFFFAOYSA-N[6] | LRUQWUYHWFRXPC-UHFFFAOYSA-N (for 3-aminoacetophenone)[7] |
Note: Data for 3-amino-4,5-dimethoxyacetophenone is less common in commercial and literature sources; where unavailable, data for the parent compound 3-aminoacetophenone is provided for general comparison.
Spectroscopic Fingerprints: A ¹H NMR Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between isomers. The chemical environment of each proton within the molecule dictates its resonance frequency (chemical shift), providing a unique spectral fingerprint. The electron-donating amino group and electron-withdrawing acetyl group exert opposing effects on the electron density of the aromatic ring, making the proton chemical shifts highly sensitive to their relative positions.
Predicted ¹H NMR Comparative Analysis
The analysis of substituent effects allows for a reliable prediction of the ¹H NMR spectra. The amino group strongly shields (upfield shift) ortho and para protons, while the acetyl group deshields (downfield shift) them.
| Proton Assignment | 2-Amino-4,5-dimethoxyacetophenone (Predicted) | 3-Amino-4,5-dimethoxyacetophenone (Predicted) | Rationale for Difference |
| H-3 | ~6.5 - 6.7 ppm (s) | N/A | This proton is ortho to the strongly donating -NH₂ group, causing a significant upfield shift. |
| H-6 | ~7.1 - 7.3 ppm (s) | ~7.2-7.4 ppm (d) | In the 2-amino isomer, H-6 is para to the -NH₂ group, experiencing shielding. In the 3-amino isomer, the corresponding proton is ortho to the acetyl group, causing a downfield shift. |
| -NH₂ | ~4.5 - 5.5 ppm (broad s) | ~3.5-4.5 ppm (broad s) | The proximity to the acetyl group in the 2-amino isomer may lead to intramolecular H-bonding, shifting the amino protons downfield. |
| -OCH₃ | ~3.8 - 3.9 ppm (s, 6H) | ~3.8-3.9 ppm (s, 6H) | Methoxy proton shifts are generally less affected by the amino group's position. |
| -COCH₃ | ~2.5 - 2.6 ppm (s) | ~2.5-2.6 ppm (s) | The acetyl proton shift is expected to be similar in both isomers. |
| (Predicted values are based on established substituent effects and data from related compounds).[8][9][10] |
Standard Protocol for ¹H NMR Spectral Acquisition
Trustworthy structural elucidation demands a rigorous and reproducible experimental approach.
Materials:
-
NMR-grade deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
5 mm NMR tubes
-
High-field NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the acetophenone isomer into a clean vial.
-
Add ~0.7 mL of the chosen deuterated solvent containing 0.03% v/v TMS.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the spectrometer.
-
Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Processing: Fourier transform the resulting Free Induction Decay (FID), and then phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
Caption: Standard workflow for NMR sample analysis.
Synthesis and Chemical Reactivity: A Tale of Two Pathways
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the aromatic ring. The choice of starting material and reaction sequence is critical to achieving the desired regiochemistry.
Synthesis of 2-Amino-4,5-dimethoxyacetophenone
A common and reliable route begins with 3,4-dimethoxyacetophenone, leveraging a two-step nitration-reduction sequence.[1]
Causality: The methoxy groups (-OCH₃) at positions 3 and 4 are strongly activating, ortho-, para-directing groups. The acetyl group (-COCH₃) is a deactivating, meta-directing group. During electrophilic nitration, the incoming nitronium ion (NO₂⁺) is directed to the position that is most activated. The C2 position is ortho to the C4-methoxy group and meta to the acetyl group, making it the most sterically and electronically favored site for substitution.[1]
Experimental Protocol:
-
Nitration:
-
Dissolve 3,4-dimethoxyacetophenone in glacial acetic acid and cool the solution to 0 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., fuming nitric acid) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at room temperature until TLC analysis shows consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Collect the solid by filtration.
-
-
Reduction:
-
Dissolve the nitro-intermediate in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent. A standard method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternatively, chemical reduction using Tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[4]
-
Monitor the reaction by TLC until the nitro group is fully converted to an amine.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
Purify the final product, 2-amino-4,5-dimethoxyacetophenone, by recrystallization or column chromatography.
-
Caption: Synthesis workflow for 2-amino-4,5-dimethoxyacetophenone.
Synthesis of 3-Amino-4,5-dimethoxyacetophenone
The synthesis of the 3-amino isomer requires a different strategy, often starting with a precursor that already has a nitrogen-containing group at the desired position. A plausible route involves the reduction of 3',4'-dimethoxy-5'-nitroacetophenone.
Experimental Protocol:
-
Reduction:
-
Dissolve 3',4'-dimethoxy-5'-nitroacetophenone in ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) and stir the mixture at an elevated temperature (e.g., 75 °C) for approximately 30 minutes.[11]
-
Pour the hot reaction mixture onto ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a solvent like methylene chloride.
-
Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the residue from a suitable solvent system (e.g., ether/petroleum ether) to yield pure 3-amino-4,5-dimethoxyacetophenone.[11]
-
Comparative Reactivity
-
Nucleophilicity: The amino group in both isomers is nucleophilic. However, the ortho-acetyl group in the 2-amino isomer may sterically hinder its approach to electrophiles. Conversely, the potential for intramolecular hydrogen bonding could also modulate its reactivity.
-
Diazotization: Both isomers can undergo diazotization followed by Sandmeyer-type reactions, but the stability and reactivity of the resulting diazonium salts may differ.
Applications in Medicinal Chemistry and Drug Development
The utility of these isomers as building blocks is a direct consequence of their chemical structures. They are frequently employed as starting materials for natural product analogs and other bioactive compounds.[12][13]
Scaffolds for Biologically Active Molecules
-
2-Amino-4,5-dimethoxyacetophenone: This isomer is a well-established building block. Its structural motifs are found in compounds investigated for a range of therapeutic properties.[1]
-
EGFR Inhibitors: It serves as a key scaffold for developing Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy. These inhibitors typically compete with ATP at the kinase domain binding site, preventing downstream signaling that promotes cell proliferation.[4]
-
Quinolones and Aminoflavones: It is a precursor for synthesizing heterocyclic compounds like quinolones and aminoflavones, which possess diverse biological activities.[1][2]
-
Anti-inflammatory and Anesthetic Agents: Derivatives have been synthesized and tested for local anesthetic and anti-inflammatory properties.[14]
-
-
3-Amino-4,5-dimethoxyacetophenone: While less documented, this isomer and its parent compound, 3-aminoacetophenone, are also valuable intermediates. Their derivatives are explored for various pharmacological activities. The different substitution pattern allows for the synthesis of a distinct set of derivatives compared to the 2-amino isomer, contributing to the chemical diversity of compound libraries for drug screening.
Case Study: Inhibition of the EGFR Signaling Pathway
The EGFR pathway is a critical regulator of cell growth and survival. Its dysregulation is a hallmark of many cancers.[4] Inhibitors developed from the 2-amino-4,5-dimethoxyacetophenone scaffold block the pathway, halting uncontrolled cell division.
Caption: Simplified EGFR signaling and the mechanism of ATP-competitive inhibition.
Safety and Handling
As with all laboratory chemicals, proper handling is essential. The hazard profiles may differ slightly due to their distinct properties.
| Safety Aspect | 2-Amino-4,5-dimethoxyacetophenone | 3-Aminoacetophenone (as reference) |
| Signal Word | Warning[5] | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] | H302: Harmful if swallowed. |
| Personal Protective Equipment (PPE) | Safety goggles (EN 166), protective gloves, lab coat.[5][15] | Eyeshields, gloves. |
| Handling | Handle in a well-ventilated place. Avoid dust formation. Avoid contact with skin and eyes.[15] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] | Take off immediately all contaminated clothing. Rinse skin with water. |
Conclusion
The distinction between 2-amino- and 3-amino-4,5-dimethoxyacetophenone is a clear illustration of the principle that structure dictates function. While sharing the same atomic composition, the positional variance of the amino group fundamentally alters their physicochemical properties, spectroscopic signatures, synthetic accessibility, and, most importantly, their utility in the rational design of new pharmaceuticals. The 2-amino isomer is a well-established precursor for intramolecular cyclizations leading to important heterocyclic scaffolds like EGFR inhibitors. The 3-amino isomer, while less characterized, offers an alternative substitution pattern for generating chemical diversity. For the drug development professional, a thorough understanding of these differences is not just beneficial—it is essential for navigating the complex path from molecular design to therapeutic innovation.
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2"-Amino-4",5"-dimethoxyacetophenone SDS. SDS Manager. [Link]
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Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals. [Link]
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Safety Data Sheet - 2'-Hydroxy-4'-methoxyacetophenone. IBIOLI. [Link]
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SAFETY DATA SHEET - 3',4'-Dimethoxyacetophenone. Fisher Scientific. [Link]
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3'-Aminoacetophenone. PubChem. [Link]
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Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences. [Link]
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Eymery, M., et al. (2021). Amino Acetophenones for Natural Product Analogs. Encyclopedia MDPI. [Link]
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Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. PrepChem.com. [Link]
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Devi, A. M., et al. (2022). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. ResearchGate. [Link]
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Devi, A. M., et al. (2023). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Molecular Biotechnology. [Link]
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3',4'-dimethoxyacetophenone. The Good Scents Company. [Link]
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An In-depth Technical Guide to the Identification of the Putative Felbamate Metabolite: 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Introduction: Navigating the Complex Metabolic Landscape of Felbamate
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication employed in the management of refractory epilepsy.[1] Its clinical application, however, is significantly limited by the risk of severe idiosyncratic reactions, including aplastic anemia and hepatotoxicity.[2][3][4] These adverse effects are widely believed to be linked to the bioactivation of felbamate into reactive metabolites.[5][6] The established metabolic pathways of felbamate are complex, involving hepatic cytochrome P450 enzymes, primarily CYP2E1 and CYP3A4, which lead to hydroxylated and hydrolyzed products.[2][7] A critical pathway involves the formation of 3-carbamoyl-2-phenylpropionaldehyde, an unstable intermediate that can eliminate to form 2-phenylpropenal (atropaldehyde), a reactive and cytotoxic Michael acceptor.[8][9]
This technical guide ventures into uncharted territory, proposing a hypothetical metabolic pathway for felbamate that leads to the formation of a novel, putative metabolite: 1-(3-Amino-4,5-dimethoxyphenyl)ethanone . While this compound is not a recognized metabolite in current literature, its potential formation through a cascade of plausible biotransformation reactions warrants a thorough investigation. The identification and characterization of such a novel metabolite could provide deeper insights into the complex toxicology of felbamate and potentially uncover new mechanisms of action or toxicity.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the experimental design, analytical methodologies, and scientific rationale required to identify and structurally elucidate this putative metabolite. We will proceed with the rigor and self-validating principles that are paramount in modern drug metabolism studies.
Part 1: A Proposed Biotransformation Pathway to this compound
The formation of this compound from felbamate would necessitate a series of enzymatic reactions that significantly alter the parent drug's structure. Below, we propose a multi-step metabolic cascade, acknowledging its speculative nature, which will form the basis of our identification strategy.
The proposed pathway likely involves initial hydrolysis of one or both carbamate moieties, followed by extensive modification of the phenyl ring and cleavage of the propane backbone. Key enzymatic processes would include:
-
Hydrolysis: Initial cleavage of the carbamate esters to yield 2-phenyl-1,3-propanediol monocarbamate or 2-phenyl-1,3-propanediol.
-
Aromatic Hydroxylation: Cytochrome P450-mediated hydroxylation of the phenyl ring at multiple positions.
-
O-Methylation: Subsequent methylation of the newly introduced hydroxyl groups by catechol-O-methyltransferase (COMT) or a similar enzyme to form dimethoxy moieties.
-
Oxidative Cleavage and Deamination/Transamination: A more complex series of reactions to cleave the propane backbone, potentially involving oxidative stress mechanisms, and subsequent introduction of an amino group.
Hypothesized Metabolic Pathway
Caption: A hypothesized metabolic pathway from felbamate to the putative metabolite.
Part 2: A Step-by-Step Analytical Workflow for Identification and Characterization
The identification of a novel, low-abundance metabolite requires a highly sensitive and specific analytical workflow. The following protocol is designed to maximize the probability of detection and provide unequivocal structural confirmation. The core of this strategy relies on the synergy between liquid chromatography for separation, high-resolution mass spectrometry for detection and formula generation, and nuclear magnetic resonance for definitive structural elucidation.[5]
Experimental Protocol 1: In Vitro Metabolite Generation
The causality behind this initial step is to generate a concentrated source of metabolites in a controlled environment, which is essential for detecting low-level products. Human liver microsomes (HLMs) provide a relevant biological system containing the necessary CYP450 enzymes.
-
Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), felbamate (10 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding NADPH.
-
Incubation: Incubate for 1-2 hours at 37°C with gentle shaking.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for LC-MS analysis.
Experimental Protocol 2: High-Resolution LC-MS/MS Analysis for Detection and Fragmentation
This phase is designed to separate the complex mixture of metabolites and obtain high-resolution mass data, which is critical for determining the elemental composition of the putative metabolite and its fragments.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 60% B over 20 minutes to ensure separation of structurally similar metabolites.
-
-
Mass Spectrometry Detection:
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Acquire data in the m/z range of 100-500 with a resolution of >60,000 to obtain accurate mass measurements.
-
Data-Dependent MS/MS (MS2): Trigger fragmentation of the most intense ions from the full scan to obtain fragmentation patterns. The predicted m/z for protonated this compound (C10H13NO3) is 196.0974. The instrument should be set to target this mass for fragmentation.
-
Analytical Workflow for Metabolite Identification
Caption: A comprehensive workflow for the identification and confirmation of a novel metabolite.
Data Analysis and Interpretation
The trustworthiness of metabolite identification lies in a multi-pronged data analysis approach.
-
Metabolite Profiling: Compare the chromatograms of the felbamate-incubated samples with control samples (without felbamate or NADPH) to identify unique peaks.
-
Accurate Mass Filtering: Search the high-resolution data for the predicted exact mass of the target metabolite (m/z 196.0974 for [M+H]+).
-
Isotope Pattern Matching: Confirm the elemental composition by matching the isotopic pattern with the theoretical pattern for C10H14NO3+.
-
Fragmentation Analysis: Interpret the MS/MS spectrum to propose a structure. Key fragments for this compound would include losses of methyl groups, the acetyl group, and cleavages of the aromatic ring.
Experimental Protocol 3: Definitive Structural Elucidation by NMR
For unequivocal structure confirmation of a novel metabolite, NMR spectroscopy is the gold standard. This requires scaling up the in vitro incubation or obtaining urine samples from patients on felbamate therapy to isolate a sufficient quantity of the metabolite.
-
Sample Preparation: Isolate the metabolite of interest using preparative HPLC.
-
NMR Analysis:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons, confirming the complete molecular structure.
-
Part 3: Data Presentation and Validation
All quantitative and qualitative data must be presented in a clear and comparative manner.
Table 1: High-Resolution Mass Spectrometry Data for Putative Metabolite
| Parameter | Theoretical Value (C10H13NO3) | Observed Value | Mass Error (ppm) |
| [M+H]+ m/z | 196.0974 | To be determined | To be calculated |
| [M+Na]+ m/z | 218.0793 | To be determined | To be calculated |
Table 2: Key Expected MS/MS Fragments of this compound
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 181.0739 | [M+H - CH3]+ |
| 153.0789 | [M+H - COCH3]+ |
| Other fragments | To be determined from experimental data |
The final and most authoritative step in validation is the comparison of the isolated metabolite's analytical data (retention time, MS/MS fragmentation pattern, and NMR spectra) with a chemically synthesized reference standard of this compound. An exact match provides irrefutable proof of its identity.
Conclusion
The identification of novel drug metabolites is a cornerstone of modern pharmaceutical research, crucial for understanding a drug's complete disposition and potential for toxicity. This technical guide outlines a rigorous, scientifically-grounded strategy for the identification and characterization of a putative felbamate metabolite, this compound. While the existence of this metabolite is currently hypothetical, the described workflow provides a robust framework for its discovery. By integrating advanced analytical techniques with sound scientific reasoning, we can continue to unravel the complex metabolic fate of drugs like felbamate, ultimately contributing to the development of safer and more effective therapies.
References
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Felbamate Metabolism Pathway - SMPDB. (2025, January 24). Retrieved from [Link]
-
Garris, T., & Singh, G. (2025, July 6). Felbamate. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Thompson, C. D., et al. (1996). Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. Chemical Research in Toxicology, 9(8), 1225-1229. Retrieved from [Link]
-
Drugs.com. (2025, December 8). Felbamate Monograph for Professionals. Retrieved from [Link]
-
ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]
-
Dieckhaus, C. M., et al. (2000). The synthesis, in vitro reactivity, and evidence for formation in humans of 5-phenyl-1,3-oxazinane-2,4-dione, a metabolite of felbamate. Drug Metabolism and Disposition, 28(4), 434-439. Retrieved from [Link]
-
Thompson, C. D., et al. (1996). Synthesis and in Vitro Reactivity of 3-Carbamoyl-2-phenylpropionaldehyde and 2-Phenylpropenal: Putative Reactive Metabolites of Felbamate. Chemical Research in Toxicology, 9(8), 1225-1229. Retrieved from [Link]
-
Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 405-420. Retrieved from [Link]
-
Thompson, C. D. (2000, December 2). Mechanisms of Felbamate Bioactivation and Idiosyncratic Reactions. Retrieved from [Link]
-
Tadesse, S., et al. (2024, November 26). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology. Retrieved from [Link]
-
Neupsy Key. (2017, April 17). Felbamate. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2005). Bioactivation of the Antiepileptic Drug Felbamate to a Michael Acceptor. Current Drug Metabolism, 6(3), 187-211. Retrieved from [Link]
-
Bentham Science Publishers. (2021, January 1). Metabolite Detection and Profiling Using Analytical Methods. Retrieved from [Link]
-
Panmand, D., et al. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 7(9), 155-157. Retrieved from [Link]
-
Chen, Y. L., et al. (2018). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Scientific Reports, 8(1), 1792. Retrieved from [Link]
-
Pharmaffiliates. (2020, June 23). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Felbamate. In PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Felbamate. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2018, January 29). Felbamate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Safety data sheet (SDS) for 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
An In-depth Technical Guide on the Safe Handling of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Section 1: Chemical Identity and Physicochemical Properties
This compound is a chemical intermediate used in pharmaceutical and fine chemical synthesis.[1] Its structural and physical properties are foundational to understanding its behavior and potential hazards in a laboratory setting.
Key Identifiers:
-
IUPAC Name: 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one[2]
-
CAS Number: 134611-49-7[1]
-
Synonyms: 5'-amino-3',4'-dimethoxyacetophenone[2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 195.22 g/mol | [1][2][3] |
| Appearance | Data not available. A structural isomer, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, is a light orange to yellow crystalline powder.[4] | |
| Storage Temperature | 2-8°C, Refrigerator | [1] |
Section 2: Hazard Identification and GHS Classification
Specific toxicological data and a formal GHS classification for this compound are not available. Therefore, a conservative approach to handling is imperative. The hazard information for the structural isomer, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8) , is provided below as a surrogate for risk assessment, emphasizing that these hazards are not confirmed for the 3-amino isomer.
Potential Hazards (based on 2-amino isomer): [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this surrogate data, the compound should be treated as a hazardous substance. The following workflow illustrates the logical process for risk assessment and control when specific data is lacking.
Caption: Standard PPE sequence before handling the chemical.
Section 4: First-Aid Measures
In case of exposure, immediate action is critical. The following procedures are recommended based on general chemical handling and data from related compounds.
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. [5][6]If respiratory symptoms (like coughing or difficulty breathing) occur, seek immediate medical attention. [5]* If on Skin: Immediately wash the affected area with plenty of soap and water. [4]Remove contaminated clothing. If skin irritation persists, get medical advice/attention. [7]* If in Eyes: Rinse cautiously with water for several minutes. [4][5]Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention. [5]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. [5]Call a POISON CENTER or doctor/physician if you feel unwell. [5]
Section 5: Accidental Release and Fire-Fighting Measures
Accidental Release Measures
-
Personal Precautions: Avoid breathing dust and prevent contact with skin and eyes. [5]Evacuate non-essential personnel. Ensure adequate ventilation.
-
Containment and Cleaning: For a solid spill, gently sweep or scoop the material to avoid creating dust. [6]Collect the material in a suitable, labeled container for disposal. [6]Do not let the product enter drains. * Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. [8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. [5][6]* Specific Hazards: The thermal decomposition products are not known. However, combustion of similar organic compounds may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). * Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [6]
Section 6: Storage and Disposal
**6.1 Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]Recommended storage is at refrigerator temperatures (2-8°C). [1]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [7]
Disposal
-
Dispose of the chemical waste and contaminated materials at an approved waste disposal plant. [5][9]All disposal practices must be in accordance with federal, state, and local regulations.
References
- An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8). (n.d.). Benchchem.
- 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | CAS 134611-49-7. (n.d.). Pharmaffiliates.
- Safety Data Sheet. (2010, October 26). Fisher Scientific.
- 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one. (n.d.). BLD Pharm.
- Safety Data Sheet. (2020, December 23). Unknown Source.
- Safety Data Sheet. (n.d.). Merck.
- Material Safety Data Sheet. (n.d.). Unknown Source.
- Ethanone, 1-(3,4-dimethoxyphenyl)- Safety Data Sheet. (2018, June 22). Synerzine.
- 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | CAS 134611-49-7. (n.d.). Veeprho.
- Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. (n.d.). Benchchem.
- Safety Data Sheet. (2024, September 07). Sigma-Aldrich.
- Safety Data Sheet. (2015, March 23). Fisher Scientific.
- This compound | CAS No- 134611-49-7. (n.d.). Simson Pharma.
- 4,5-dimethoxy-phenyl]ethanone Safety Data Sheets. (n.d.). Echemi.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. synerzine.com [synerzine.com]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
1-(3-Amino-4,5-dimethoxyphenyl)ethanone PubChem and ChemSpider data
Comprehensive Technical Guide on 1-(3-Amino-4,5-dimethoxyphenyl)ethanone: Physicochemical Profiling and Regiochemical Role in Tivozanib Synthesis
Executive Summary
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification and delve into the mechanistic and practical realities of this compound (CAS 134611-49-7). While standard databases like PubChem and ChemSpider provide foundational physicochemical data, the true significance of this compound lies in its role as a critical regiochemical impurity—specifically, Tivozanib Impurity 5 [1]. This guide synthesizes structural data, explains the causality behind its formation during Active Pharmaceutical Ingredient (API) synthesis, and provides self-validating protocols for its isolation and analytical quantification.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of this compound is the first step in developing robust extraction and chromatographic methods. The table below consolidates critical structural and computed data sourced from PubChem, ChemSpider, and verified vendor reference standards[1][2].
| Property | Value | Source / Method |
| IUPAC Name | This compound | PubChem / LexiChem |
| CAS Number | 134611-49-7 | ChemSpider / Vendor Data[1] |
| Molecular Formula | C10H13NO3 | PubChem[3] |
| Molecular Weight | 195.22 g/mol | PubChem / Computed[2] |
| SMILES String | CC(=O)C1=CC(=C(C(=C1)OC)OC)N | PubChem[2] |
| Monoisotopic Mass | 195.0895 Da | Computed |
| Hydrogen Bond Donors | 1 (Amino group, -NH2) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (2x Methoxy, 1x Carbonyl, 1x Amino) | Structural Analysis |
Mechanistic Origin: Regiochemistry in API Synthesis
To control an impurity, one must first understand the causality of its formation. Tivozanib is a potent, orally available vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor[4]. Its synthesis begins with the electrophilic aromatic nitration of 3,4-dimethoxyacetophenone[5].
The Causality of Regioisomerism: In the nitration of 3,4-dimethoxyacetophenone, the methoxy group at C3 strongly directs incoming electrophiles to the para position (C6), yielding the desired major product: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
However, the methoxy group at C4 exerts a competing ortho-directing effect toward C5. This effect is synergistically reinforced by the meta-directing acetyl group at C1. Consequently, a minor fraction of the reaction undergoes nitration at C5, yielding the regioisomer 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, known as[3].
Upon subsequent catalytic reduction of the nitro group, this minor pathway generates this compound (Impurity 5)[1].
The Structural Failure to Cyclize: The downstream synthesis of the Tivozanib core relies on a Friedländer-type condensation, which strictly requires the amino and acetyl groups to be situated ortho to one another[4]. In Impurity 5, the amino group is positioned at C3 (meta to the acetyl group). This spatial arrangement completely precludes the intramolecular cyclization required to form the 6,7-dimethoxyquinoline ring. As a result, Impurity 5 acts as a dead-end degradant that accumulates in the reaction matrix.
Figure 1: Divergent synthetic pathways illustrating the regioselective origin of Tivozanib Impurity 5.
Experimental Protocols: Synthesis & Analytical Quantification
To comply with ICH Q3A(R2) guidelines, API manufacturers must strictly monitor and purge Impurity 5. Below are the self-validating protocols for generating the reference standard and quantifying it within API batches.
Synthesis of Impurity 5 Reference Standard
To accurately quantify this impurity, a pure reference standard must first be synthesized and isolated[6].
Step-by-Step Methodology:
-
Nitration & Regioisomer Separation : React 3,4-dimethoxyacetophenone with fuming HNO3/H2SO4 at 0°C. The crude mixture will contain ~5-10% of the 5-nitro isomer (Impurity 4). Separate the mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20). The 5-nitro isomer elutes later due to a higher dipole moment.
-
Catalytic Reduction : Dissolve the isolated 1-(3,4-dimethoxy-5-nitrophenyl)ethanone in MS-grade methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Stir vigorously under an H2 atmosphere (1 atm) at room temperature for 4 hours.
-
Workup : Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the crude amine.
-
Self-Validation (Characterization) : Validate the structure of this compound via 1H-NMR. The successful synthesis is confirmed by the specific meta-coupling pattern of the two aromatic protons (appearing as two doublets with J ≈ 2.0 Hz), distinguishing it from the para-protons of the major isomer.
UHPLC-MS/MS Protocol for API Batch Monitoring
Because Impurity 5 cannot cyclize, it must be quantified in the intermediate stages and the final API to ensure it has been successfully purged.
Figure 2: UHPLC-MS/MS workflow for the quantification of Impurity 5 in API batches.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 10 mg of the Tivozanib API batch in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.
-
Chromatographic Separation :
-
Column : C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A : 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 8 minutes. The meta-amino isomer (Impurity 5) will elute distinctly from the API due to differing pKa and polarity.
-
-
Mass Spectrometry (ESI+) :
-
Parameters : Capillary Voltage at 3.0 kV; Desolvation Temperature at 400°C.
-
MRM Transitions : Monitor the parent ion m/z 196.1 [M+H]+ transitioning to a stable fragment (e.g., m/z 181.1 corresponding to the loss of a methyl radical, or m/z 154.1 for the loss of the acetyl group) for precise quantification.
-
-
Self-Validation (System Suitability) : Before analyzing the API batch, inject a blank (MeOH/H2O) to ensure no carryover at m/z 196.1. Follow with a system suitability injection of the synthesized Impurity 5 Reference Standard (1 µg/mL). The system is validated for use only if the signal-to-noise (S/N) ratio of the Impurity 5 peak is ≥ 10 (Limit of Quantitation) and the retention time matches the standard within ±0.1 minutes.
Conclusion
This compound is far more than a simple catalog entry in PubChem; it is a critical regiochemical byproduct in the synthesis of quinoline-based therapeutics like Tivozanib. By understanding the electrophilic directing effects that cause its formation and its structural inability to undergo Friedländer cyclization, drug development professionals can design more logical, self-validating QC workflows to ensure API purity and patient safety.
References
-
PubChem Compound Summary for CID 4151473, "1-(3,4-Dimethoxy-5-nitrophenyl)ethanone." National Center for Biotechnology Information. URL: [Link]
-
SynZeal Research. "Tivozanib Impurity 5 (CAS 134611-49-7)." URL: [Link]
-
ResearchGate. "Synthesis of tivozanib hydrochloride monohydrate." URL: [Link]
- Google Patents. "Synthesis method of anti-tumor targeted therapeutic drug tivozanib (CN102532116B).
Sources
- 1. Tivozanib Impurity 5 | 134611-49-7 | SynZeal [synzeal.com]
- 2. achmem.com [achmem.com]
- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]
- 6. Tivozanib Impurity 5 | CAS No: 134611-49-7 [aquigenbio.com]
Methodological & Application
Application Note: Synthesis and Isolation Protocol for 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Executive Summary
1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 134611-49-7), also known as 3-amino-4,5-dimethoxyacetophenone, is a highly valued analytical reference standard. It is frequently utilized in the pharmaceutical industry for impurity profiling in active pharmaceutical ingredients (APIs) such as the anticonvulsant 1[1] and the kinase inhibitor Tivozanib. This technical guide outlines a robust, two-step laboratory-scale synthesis starting from commercially available 3,4-dimethoxyacetophenone, focusing on regioselective nitration, chromatographic isolation of the minor isomer, and chemoselective reduction.
Mechanistic Rationale & Regioselectivity
The synthesis relies on electrophilic aromatic substitution (EAS) followed by nitro reduction. The primary challenge in this pathway is the regiocontrol during the nitration of 2[2].
-
Directing Effects : The starting material features two strongly activating, ortho/para-directing methoxy groups at C3 and C4, and a deactivating, meta-directing acetyl group at C1.
-
Isomer Distribution : Nitration predominantly occurs at the C6 position (yielding 3,4-dimethoxy-6-nitroacetophenone) because C6 is para to the C3-methoxy group, representing the path of least steric resistance and highest electron density[3].
-
Target Intermediate : The desired intermediate, 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, forms as a minor product (~10% yield). The C5 position is ortho to the C4-methoxy group and meta to the acetyl group. Because it lacks the stronger para-activation, it must be carefully isolated from the crude mixture via silica gel chromatography before proceeding to reduction.
For the subsequent reduction step, Tin(II) chloride (SnCl2) is selected over catalytic hydrogenation (Pd/C) to guarantee absolute chemoselectivity. SnCl2 efficiently reduces the nitro group to an amine without risking the over-reduction of the C1 acetyl group into a secondary alcohol.
Synthesis Workflow Visualization
Figure 1: Reaction workflow for the regioselective synthesis and isolation of the target compound.
Experimental Protocols
Step 1: Nitration and Isolation of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone
Self-Validating Check: The starting material is a white/off-white powder. The successful nitration will yield a distinctly yellow crude solid.
-
Preparation : Dissolve 10.0 g (55.5 mmol) of 3,4-dimethoxyacetophenone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool the solution to 0–5 °C using an ice-water bath.
-
Nitration : Prepare a nitrating mixture containing 5.0 mL of 70% nitric acid and 10 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 30 minutes.
-
Causality: Maintaining the internal temperature below 10 °C is critical. Higher temperatures will trigger oxidative cleavage of the electron-rich methoxy rings, generating unwanted quinone byproducts[3].
-
-
Reaction : Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material spot is consumed.
-
Quenching : Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Filter the resulting yellow precipitate, wash thoroughly with cold distilled water to remove residual acid, and dry under vacuum.
-
Chromatographic Isolation : Load the crude yellow solid onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (8:2 to 7:3 v/v).
-
The major isomer (6-nitro) has lower polarity and elutes first.
-
The minor isomer (5-nitro) elutes second. Pool the fractions containing the 5-nitro isomer and concentrate under reduced pressure to yield 1-(3,4-dimethoxy-5-nitrophenyl)ethanone as a pale yellow solid.
-
Step 2: Chemoselective Reduction to this compound
Self-Validating Check: The yellow color of the nitro intermediate will dissipate as the amine forms. The final product should precipitate as a pale crystalline solid.
-
Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.25 g (10.0 mmol) of the isolated 1-(3,4-dimethoxy-5-nitrophenyl)ethanone in 50 mL of absolute ethanol.
-
Reduction : Add 11.3 g (50.0 mmol, 5.0 equiv.) of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution[4].
-
Heating : Heat the mixture to 75 °C and stir for 30–60 minutes. Monitor the reduction via TLC to confirm the disappearance of the nitro intermediate[4].
-
Workup & Neutralization : Cool the mixture to room temperature and pour it onto 100 g of crushed ice. Carefully add saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous phase reaches pH 7–8.
-
Causality: This neutralization step is non-negotiable. It converts soluble tin complexes into insoluble tin oxides/hydroxides (
/ ). Failing to neutralize will trap the newly formed amine in a water-soluble tin complex, destroying the yield[4].
-
-
Extraction : Add 150 mL of dichloromethane (DCM). The mixture will form a thick emulsion. Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the tin salts.
-
Purification : Separate the organic DCM layer, dry over anhydrous sodium sulfate (
), and evaporate the solvent. Recrystallize the residue from diethyl ether/petroleum ether to afford pure this compound[4].
Quantitative Data Summary
The following table summarizes the physicochemical properties and expected parameters for the compounds involved in this synthetic pathway.
| Compound Name | CAS Number | Molecular Wt. | Synthetic Role | Expected Melting Point |
| 3,4-Dimethoxyacetophenone | 1131-62-0 | 180.20 g/mol | Starting Material | 50 – 53 °C |
| 1-(3,4-Dimethoxy-6-nitrophenyl)ethanone | 4101-32-0 | 225.20 g/mol | Major Byproduct | 98 – 102 °C |
| 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | 134610-32-5 | 225.20 g/mol | Isolated Intermediate | N/A |
| This compound | 134611-49-7 | 195.21 g/mol | Target Product | 63 – 65 °C |
References
- Benchchem. 3',4'-Dimethoxyacetophenone | High-Purity Research Chemical.
- ChemicalBook. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis.
- PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone.
- Veeprho Pharmaceuticals. Felbamate Impurities and Related Compound.
Sources
A Comprehensive Guide to the Development of a Stability-Indicating HPLC Method for the Analysis of Felbamate Impurities
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, science-first protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of impurities in the anticonvulsant drug, Felbamate.[1] Moving beyond a simple recitation of steps, this guide delves into the causal reasoning behind critical methodological choices, from mobile phase selection to forced degradation study design. It is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of Felbamate active pharmaceutical ingredients (API) and finished drug products. All protocols are designed to align with the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[2][3]
Introduction: The Analytical Imperative for Felbamate
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant drug used in the treatment of epilepsy, particularly for partial seizures and seizures associated with Lennox-Gastaut syndrome.[1][4] Like all pharmaceutical products, the safety and efficacy of Felbamate are intrinsically linked to its purity. The presence of impurities, which can originate from the synthetic route, degradation of the drug substance over time, or interaction with excipients, must be meticulously controlled.[5]
Regulatory bodies worldwide, guided by the ICH, mandate stringent control over impurities in pharmaceutical products.[2] Therefore, the development of a validated, stability-indicating analytical method is not merely a quality control exercise but a fundamental component of a regulatory submission and a prerequisite for ensuring patient safety. A stability-indicating method is one that can accurately and selectively quantify the active ingredient in the presence of its potential impurities and degradation products.[6]
This document serves as both a strategic guide and a practical protocol for achieving this analytical objective for Felbamate.
Foundational Knowledge: Understanding Felbamate and Its Impurity Profile
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties and its known and potential impurities.
2.1 Physicochemical Properties of Felbamate
-
Chemical Structure: Felbamate is the bis(carbamate ester) of 2-phenylpropane-1,3-diol.[1]
-
Molecular Formula: C₁₁H₁₄N₂O₄[1]
-
Molecular Weight: 238.24 g/mol [1]
-
Solubility: It is very slightly soluble in water, sparingly soluble in methanol, and slightly soluble in ethanol.[7] This solubility profile is a key consideration for selecting an appropriate sample diluent.
-
Chromophoric Properties: The presence of the phenyl ring provides UV absorbance, which is essential for detection. The UV maximum is approximately 210 nm, making this wavelength suitable for sensitive detection of both the API and its related substances.[8][9]
2.2 Known Impurities
The United States Pharmacopeia (USP) and related literature identify several key process-related impurities and degradation products for Felbamate.[2][10][11] Having reference standards for these known impurities is critical for method development and validation.
| Impurity Name | Common Designation | Typical Origin |
| 2-Phenylpropane-1,3-diol | Starting Material | Process-related |
| 3-Hydroxy-2-phenylpropyl carbamate | Felbamate Impurity A | Process-related |
| Phenethyl carbamate | Felbamate Impurity B | Process-related |
| 3-Carbamoyloxy-2-phenylpropyl allophanate | - | Process/Degradation |
| 3,3'-Carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate | Felbamate Dimer | Process/Degradation |
Table 1: Key impurities of Felbamate as documented in pharmaceutical literature and pharmacopeias.[2][10]
The Method Development Strategy: A Rationale-Driven Approach
The selection of a reversed-phase HPLC (RP-HPLC) method is the logical choice for separating Felbamate from its impurities, which exhibit a range of polarities. The non-polar stationary phase (e.g., C18) combined with a polar mobile phase provides the ideal mechanism for this separation.
3.1 The Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point. Its strong hydrophobic retention is well-suited for the phenyl group of Felbamate and its impurities. A column with dimensions such as 150 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm offers a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase Selection:
-
Aqueous Phase: A buffered aqueous phase is crucial for controlling the ionization state of any acidic or basic functional groups within the impurity profile, thereby ensuring consistent and reproducible retention times. A phosphate buffer at a pH between 2.5 and 4.0 is recommended. From an experienced perspective, a pH of around 3.5 often yields sharp, symmetrical peaks for carbamate compounds and is well within the stable operating range for most silica-based C18 columns.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths like 210 nm.[12]
-
Elution Mode: Due to the potential for a wide range of impurity polarities—from the more polar diol starting material to the less polar dimer impurity—a gradient elution is almost certainly required. A gradient program allows for the elution of highly polar impurities early in the run while ensuring that late-eluting, more non-polar impurities are eluted with sufficient peak sharpness in a reasonable timeframe.
-
-
Detection: As established, UV detection at 210 nm provides excellent sensitivity for both Felbamate and its known impurities.[8] A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, a critical component of validating the method's specificity.
-
Sample Diluent: The choice of diluent is critical for achieving good peak shape. Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Therefore, a mixture of water and acetonitrile, closely matching the initial mobile phase composition, is the ideal choice.
Experimental Protocols
This section provides actionable, step-by-step protocols for method development, forced degradation, and validation.
4.1 Workflow for HPLC Method Development
The development process is systematic, beginning with broad screening and progressively refining conditions to achieve optimal separation.
Caption: A systematic workflow for HPLC impurity method development.
4.2 Protocol: Initial Method Development and Optimization
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Felbamate Reference Standard (RS) and available impurity standards.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, water, potassium dihydrogen orthophosphate, and phosphoric acid.
-
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium dihydrogen orthophosphate solution in water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Solution: Prepare a solution of Felbamate RS at approximately 0.5 mg/mL in Diluent.
-
Impurity Spiked Solution: Prepare a solution of Felbamate (0.5 mg/mL) spiked with each known impurity at the specification limit (e.g., 0.15%).
-
-
Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 36 | |
| 45 |
Table 2: Recommended starting conditions for Felbamate impurity method development.
-
Optimization Strategy:
-
Inject the impurity-spiked solution.
-
Evaluate the resolution between all peaks. The critical resolution is often between a known impurity and the main Felbamate peak. As per regulatory guidance, a resolution factor of >1.5 is desirable.[13]
-
If resolution is poor, adjust the gradient slope. A shallower gradient (e.g., increasing %B over a longer time) will increase resolution between closely eluting peaks.
-
Adjusting the column temperature (e.g., to 40 °C) can alter selectivity and improve peak shape.
-
4.3 Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate that the method is stability-indicating and to identify potential degradation products.[6][14] The goal is to achieve 5-20% degradation of the API.[6]
Caption: Logical flow of a forced degradation study.
-
Acid Hydrolysis: To a solution of Felbamate, add an equal volume of 1N HCl. Heat at 60°C for several hours. Withdraw samples at intervals, neutralize with 1N NaOH, and dilute to the target concentration before injection.
-
Base Hydrolysis: To a solution of Felbamate, add an equal volume of 0.1N NaOH and leave at room temperature. Felbamate is known to be labile to alkaline conditions.[15][16] Neutralize with 0.1N HCl and dilute before injection.
-
Oxidative Degradation: Treat a solution of Felbamate with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Felbamate powder and a solution of Felbamate to heat (e.g., 80°C) for 48-72 hours.
-
Photolytic Degradation: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
For all stressed samples, analyze them using the developed HPLC method alongside an unstressed control solution. Use a PDA detector to assess the peak purity of the main Felbamate peak to ensure no degradation products are co-eluting.
4.4 Protocol: Method Validation
Once the method is optimized and shown to be specific, it must be validated according to ICH Q2(R1) guidelines.[17]
-
Specificity: Demonstrated by the forced degradation study. The method should resolve all degradation products from the Felbamate peak, and the API peak should pass peak purity analysis.
-
Linearity: Analyze a minimum of five concentrations of Felbamate and each impurity across a range (e.g., from the reporting threshold to 150% of the specification limit). Plot peak area versus concentration and determine the correlation coefficient (should be >0.999).[8]
-
Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (typically 90-110%).
-
Precision:
-
Repeatability: Perform at least six replicate injections of the same sample and calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument and compare the results.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10.[17]
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results to ensure the method is reliable under normal laboratory variations.
-
System Suitability: Define criteria that must be met before sample analysis can begin. This typically includes parameters like resolution between critical peaks, tailing factor for the main peak, and precision of replicate standard injections.[18]
Conclusion
The development of a robust, stability-indicating HPLC method for Felbamate impurities is a systematic process grounded in scientific principles. By understanding the analyte, making rational choices in column and mobile phase selection, and rigorously challenging the method through forced degradation and full validation, a reliable analytical procedure can be established. This ensures that the quality and purity of Felbamate can be monitored throughout its lifecycle, ultimately safeguarding patient health. The protocols and strategies outlined in this note provide a comprehensive framework for achieving this critical objective.
References
- Felbamate - Definition, Identification, Assay - USP 2025. (2025). United States Pharmacopeia.
- Felbamate Impurities and Related Compound. Veeprho Pharmaceuticals.
-
Chodankar, S., & Mahajan, A. (2021). Stress conditions for the degradation study of felbamate. ResearchGate. Available from: [Link]
-
Panmand, D., Gaunekar, D. N., Joshi, P., & Jadhav, V. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 7(9), 155-157. Available from: [Link]
-
Shetty, S. K., et al. (2010). Development and validation of a stability-indicating UHPLC method for assay of felbamate and related substances. Acta Chromatographica, 22(2), 161-172. Available from: [Link]
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Chodankar, S., & Mahajan, A. (2021). Characterization and In-silico toxicity prediction of degradation products of felbamate. Future Journal of Pharmaceutical Sciences, 7(1), 198. Available from: [Link]
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Felbamate USP 2025. (2025). Trungtamthuoc.com. Available from: [Link]
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Jain, D., et al. (2014). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 87, 189-215. Available from: [Link]
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Zarghi, A., & Foroutan, S. M. (2007). VALIDATION OF A LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF FELBAMATE IN TABLETS. Analytical Letters, 40(1), 123-130. Available from: [Link]
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Felbamate Tablets USP 2025. (2025). Trungtamthuoc.com. Available from: [Link]
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Arote, R., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form. ResearchGate. Available from: [Link]
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Felbamate-impurities. Pharmaffiliates. Available from: [Link]
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Felbamate. PubChem, National Institutes of Health. Available from: [Link]
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Ho, P. C., & Saville, D. J. (1994). An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 12(11), 1443-1451. Available from: [Link]
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FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. Available from: [Link]
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Dong, M. W. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]
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Panmand, D., et al. (2015). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Semantic Scholar. Available from: [Link]
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Poklis, A., & Poklis, J. L. (1995). Chromatographic procedures for the determination of felbamate in serum. Journal of Analytical Toxicology, 19(6), 499-502. Available from: [Link]
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FELBATOL® (felbamate) Tablets and Oral Suspension Prescribing Information. U.S. Food and Drug Administration. Available from: [Link]
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Reddy, M. J., et al. (2016). Validated RP-HPLC method for the determination of Meprobamate in bulk and pharmaceutical formulations. International Journal of Chemical Studies, 4(3), 1-5. Available from: [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
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Rosa, G. N., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 6-15. Available from: [Link]
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Protocol for nitration of 3,4-dimethoxyacetophenone to 3-amino derivative
The user wants a detailed application note and protocol for the synthesis of the 3-amino derivative of 3,4-dimethoxyacetophenone. This is a two-step synthesis:
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Nitration of 3,4-dimethoxyacetophenone.
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Reduction of the resulting nitro compound to the corresponding amine.
I need to structure this as a comprehensive guide for researchers, including:
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An introduction explaining the importance of the target molecule.
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Detailed, step-by-step protocols for both the nitration and reduction steps.
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Explanation of the underlying chemistry (mechanisms, regioselectivity).
-
Tables summarizing key data.
-
A Graphviz diagram illustrating the workflow.
-
In-text citations and a full reference list with working URLs.
Part 1: Nitration of 3,4-dimethoxyacetophenone
-
Starting material: 3,4-dimethoxyacetophenone (also known as acetoveratrone).
-
Reaction: Electrophilic aromatic substitution (nitration).
-
Reagents: A nitrating agent is needed. Common choices are a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or fuming nitric acid in acetic acid.
-
Regioselectivity: The directing effects of the substituents on the aromatic ring need to be considered.
-
The two methoxy groups (-OCH₃) are strongly activating and ortho, para-directing.
-
The acetyl group (-COCH₃) is deactivating and meta-directing.
-
The positions on the ring are:
-
C1: -COCH₃
-
C2: H
-
C3: -OCH₃
-
C4: -OCH₃
-
C5: H
-
C6: H
-
-
The C3-methoxy is ortho, para-directing to C2 and C4 (C4 is already substituted).
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The C4-methoxy is ortho, para-directing to C3 (already substituted) and C5.
-
The acetyl group is meta-directing to C3 (already substituted) and C5.
-
The most activated positions for electrophilic attack are C2, C5, and C6.
-
The C2 position is ortho to the C3-methoxy and meta to the acetyl group.
-
The C5 position is ortho to the C4-methoxy and meta to the acetyl group.
-
The C6 position is ortho to the C1-acetyl (sterically hindered) and para to the C3-methoxy.
-
Several search results point to the synthesis of "4,5-dimethoxy-2-nitroacetophenone" or "1-(4,5-dimethoxy-2-nitrophenyl)ethanone". This indicates that nitration occurs at the C2 position. This makes sense as it is ortho to one methoxy group and meta to the deactivating acetyl group, representing a position of high electron density.[1][2][3][4]
-
-
Protocol: I have found a specific protocol for this nitration.[1][2] It uses red fuming nitric acid in glacial acetic acid at low temperatures (ice-water bath). The reaction is quenched by pouring into water, and the product is recrystallized from ethanol.
Part 2: Reduction of the nitro group
-
Starting material: 4,5-dimethoxy-2-nitroacetophenone.
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Reaction: Reduction of an aromatic nitro group to a primary amine.
-
Challenge: The molecule also contains a ketone (acetyl group), which can be susceptible to reduction. Therefore, a chemoselective reducing agent is required.
-
Reagents:
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a very common and clean method.[5][6][7][8] However, it can sometimes reduce ketones, although it's generally selective for nitro groups under the right conditions. It's a good option to include.[9]
-
Metal-mediated reductions: These are classic and highly reliable methods that are often chemoselective for the nitro group in the presence of ketones.[10][11]
-
Tin(II) chloride (SnCl₂·2H₂O) in an acidic medium (e.g., HCl) or ethanol: This is a very mild and effective method that typically does not affect aldehydes or ketones.[5][12][13][14] This seems like an excellent choice for this specific transformation.
-
Iron (Fe) powder in the presence of an acid (e.g., HCl, acetic acid) or ammonium chloride (NH₄Cl): This is another robust and highly chemoselective method.[5][10][15][16][17] It's also inexpensive.
-
Zinc (Zn) dust: Can be used in acidic, alkaline, or neutral (with water at high temp) conditions.[18]
-
-
-
Protocol: I will detail protocols for both catalytic hydrogenation and a metal-mediated reduction (likely SnCl₂ or Fe/HCl) to give the user options. I have found several general protocols for these reductions that I can adapt.[5][9][10][12][15]
Structure of the Application Note:
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Title: Protocol for the Synthesis of 2'-Amino-4',5'-dimethoxyacetophenone from 3,4-Dimethoxyacetophenone.
-
Introduction: Briefly introduce 2'-Amino-4',5'-dimethoxyacetophenone as a valuable building block in medicinal chemistry and drug discovery, mentioning its use in synthesizing pharmacologically active compounds like quinolones.[4][9][19][20] State that the guide provides a reliable two-step synthesis protocol.
-
Overall Synthetic Scheme: A visual representation of the two-step reaction.
-
Part 1: Electrophilic Nitration of 3,4-Dimethoxyacetophenone
-
Principle and Mechanistic Insight: Explain the electrophilic aromatic substitution mechanism. Discuss the generation of the nitronium ion (NO₂⁺) from HNO₃/H₂SO₄ or fuming HNO₃.[21] Explain the regioselectivity based on the directing effects of the methoxy and acetyl groups, leading to the formation of 4,5-dimethoxy-2-nitroacetophenone.[4][22]
-
Materials and Equipment: List all necessary chemicals and lab equipment.
-
Detailed Experimental Protocol: Provide a step-by-step procedure based on the literature.[1][2] Include quantities, temperatures, reaction times, work-up, and purification (recrystallization).
-
Characterization Data: Provide expected melting point and key NMR peaks for the product, 4,5-dimethoxy-2-nitroacetophenone.[1][2]
-
-
Part 2: Chemoselective Reduction of 4,5-Dimethoxy-2-nitroacetophenone
-
Principle and Method Selection: Discuss the challenge of selectively reducing the nitro group in the presence of a ketone.[14] Introduce and compare the primary methods: catalytic hydrogenation and metal-mediated reductions (SnCl₂ or Fe/HCl).[10][23] Explain the general mechanism of nitro group reduction.[10][24]
-
Protocol A: Reduction using Tin(II) Chloride (SnCl₂)
-
Protocol B: Reduction using Catalytic Hydrogenation (Pd/C)
-
Characterization Data: Provide expected properties for the final product, 2'-Amino-4',5'-dimethoxyacetophenone (e.g., melting point).[9]
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-
Data Summary and Workflow Visualization
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Table of Reagents: Create a table listing all reagents with their properties (MW, density, etc.).
-
Table of Reaction Conditions: Summarize the key parameters for both steps.
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Graphviz Workflow Diagram: Create a DOT script for a diagram showing the overall process from starting material to final product.
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-
Safety Precautions: Outline essential safety measures for handling strong acids, nitrating agents, flammable solvents, and hydrogen gas.
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References: Compile a numbered list of all cited sources with full details and working URLs.
I have sufficient information from the initial search to create a high-quality, detailed guide that meets all the user's requirements. The search results provide specific protocols for the nitration step and several well-established, chemoselective methods for the reduction step, along with mechanistic explanations and characterization data. I can now proceed with generating the response.An Application Note and Protocol for the Synthesis of 2'-Amino-4',5'-dimethoxyacetophenone
Introduction
2'-Amino-4',5'-dimethoxyacetophenone is a highly valuable chemical intermediate, serving as a pivotal building block in the field of medicinal chemistry and drug discovery.[9] Its molecular architecture, featuring a reactive aminoketone system on a dimethoxy-substituted phenyl ring, is a common motif in a wide range of pharmacologically active compounds.[4] This versatile precursor is instrumental in the synthesis of various heterocyclic systems, including quinolones and aminoflavones, which are under investigation for their potential therapeutic applications.[4][19][20]
This guide provides a comprehensive, two-step protocol for the synthesis of 2'-Amino-4',5'-dimethoxyacetophenone, starting from the commercially available 3,4-dimethoxyacetophenone. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety information to ensure a reliable and reproducible synthesis.
Overall Synthetic Pathway
The synthesis is accomplished through a two-step sequence:
-
Electrophilic Nitration: The strategic introduction of a nitro group (–NO₂) onto the aromatic ring of 3,4-dimethoxyacetophenone.
-
Chemoselective Reduction: The selective reduction of the intermediate nitro group to a primary amine (–NH₂) to yield the target product, while preserving the ketone functionality.[4]
Part 1: Electrophilic Nitration of 3,4-Dimethoxyacetophenone
Principle and Mechanistic Insight
The first step is a classic electrophilic aromatic substitution reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from fuming nitric acid in an acidic medium.[21] The regioselectivity of this reaction is governed by the electronic effects of the substituents on the benzene ring. The two methoxy groups (–OCH₃) are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the acetyl group (–COCH₃) is a deactivating, electron-withdrawing group that directs to the meta position.[22]
The interplay of these effects strongly favors substitution at the C2 position, which is ortho to the C3-methoxy group and meta to the acetyl group. This position is both sterically accessible and electronically enriched, leading to the preferential formation of 4,5-dimethoxy-2-nitroacetophenone.[4]
Materials and Equipment
| Reagent/Material | Grade |
| 3,4-Dimethoxyacetophenone | Reagent Grade, 98%+ |
| Glacial Acetic Acid | ACS Grade |
| Red Fuming Nitric Acid (>90%) | ACS Grade |
| Ethanol (for recrystallization) | 95% or Absolute |
| Deionized Water | |
| Ice |
Equipment: 250 mL Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, Buchner funnel and flask, filter paper, recrystallization dish.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyacetophenone (20.0 g, 110 mmol) in 45 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Nitrating Agent: While maintaining vigorous stirring and cooling, add red fuming nitric acid (22.0 mL) dropwise to the solution via a dropping funnel over a period of 20-30 minutes. Caution: This addition is exothermic; maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture in the ice bath for an additional 20 minutes.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) if desired. Note: Extending the reaction time may lead to the formation of by-products.[1]
-
Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry. A yellow precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Purification: Recrystallize the crude product from ethanol to yield pure 4,5-dimethoxy-2-nitroacetophenone as a yellow crystalline solid.[1][2] Dry the product in a vacuum oven. (Expected yield: ~58%).[1]
Expected Characterization Data (4,5-Dimethoxy-2-nitroacetophenone)
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 134 °C | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.21 g/mol | [1] |
| ¹H NMR (CDCl₃) | δ 7.60 (s, 1H), 6.75 (s, 1H), 3.93 (s, 6H), 2.42 (s, 3H) | [1][2] |
Part 2: Chemoselective Reduction of 4,5-Dimethoxy-2-nitroacetophenone
Principle and Method Selection
The reduction of an aromatic nitro group to a primary amine is a fundamental six-electron process.[10] The primary challenge in this step is chemoselectivity: the nitro group must be reduced without affecting the acetyl group's ketone functionality.[14] While many reducing agents can accomplish this, metal-mediated reductions are particularly reliable and widely used for their high selectivity, scalability, and cost-effectiveness.[5]
This guide presents two robust protocols:
-
Protocol A (Tin(II) Chloride): A mild and highly effective method that uses stannous chloride (SnCl₂) dihydrate. It is renowned for its selectivity in the presence of carbonyl groups.[13][14] The mechanism involves a series of single-electron transfers from the tin(II) species to the nitro group, with protonation steps facilitated by the acidic medium.[24]
-
Protocol B (Catalytic Hydrogenation): A clean and efficient method using palladium on carbon (Pd/C) as a heterogeneous catalyst with hydrogen gas. This method is often preferred for its simple work-up, as the catalyst is easily removed by filtration.[5][6]
Protocol A: Reduction using Tin(II) Chloride (SnCl₂)
Materials and Equipment
| Reagent/Material | Grade |
| 4,5-Dimethoxy-2-nitroacetophenone | As synthesized |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Grade |
| Ethanol (Absolute) | ACS Grade |
| Concentrated Hydrochloric Acid (HCl) | ACS Grade |
| Sodium Hydroxide (NaOH) solution | 3 M |
| Ethyl Acetate (for extraction) | ACS Grade |
| Brine (Saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Equipment: 500 mL Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, equipment for vacuum filtration and liquid-liquid extraction.
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4,5-dimethoxy-2-nitroacetophenone (10.0 g, 44.4 mmol) in 150 mL of absolute ethanol.
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (50.1 g, 222 mmol, 5 eq.).
-
Acidification & Reflux: Carefully add 50 mL of concentrated HCl. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is completely consumed (typically 2-4 hours).
-
Cooling and Basification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add cold 3 M NaOH solution to the stirred mixture until the pH is basic (pH > 10). This will precipitate tin salts as a white solid.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2'-Amino-4',5'-dimethoxyacetophenone. Purify by recrystallization or column chromatography if necessary.
Protocol B: Reduction using Catalytic Hydrogenation
Materials and Equipment
| Reagent/Material | Grade |
| 4,5-Dimethoxy-2-nitroacetophenone | As synthesized |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade |
| Ethanol or Ethyl Acetate | ACS Grade |
| Hydrogen (H₂) gas | High Purity |
| Celite® (for filtration) |
Equipment: Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon), magnetic stirrer, vacuum/gas manifold, filtration apparatus.
Detailed Experimental Protocol
-
Vessel Preparation: To a suitable pressure vessel, add 4,5-dimethoxy-2-nitroacetophenone (10.0 g, 44.4 mmol) and 150 mL of ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 0.5 g, 5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times by evacuating and backfilling with nitrogen, followed by hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen (typically to 50 psi or use a balloon) and stir the mixture vigorously at room temperature.[5]
-
Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.[5] Further purification can be performed if needed.
Expected Characterization Data (2'-Amino-4',5'-dimethoxyacetophenone)
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 107 °C | [9] |
| Molecular Formula | C₁₀H₁₃NO₃ | [9] |
| Molecular Weight | 195.22 g/mol | [9] |
Data Summary and Workflow Visualization
Table of Reagents and Products
| Compound | Formula | MW ( g/mol ) | Role |
| 3,4-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | Starting Material |
| Red Fuming Nitric Acid | HNO₃ | 63.01 | Nitrating Agent |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |
| 4,5-Dimethoxy-2-nitroacetophenone | C₁₀H₁₁NO₅ | 225.21 | Intermediate |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | Reducing Agent |
| Palladium on Carbon (10%) | Pd/C | N/A | Catalyst |
| 2'-Amino-4',5'-dimethoxyacetophenone | C₁₀H₁₃NO₃ | 195.22 | Final Product |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of the target amino derivative.
Safety Precautions
-
Nitration: Fuming nitric acid and glacial acetic acid are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and must be controlled with an ice bath.
-
Reduction: Concentrated hydrochloric acid is corrosive. Handle with care. When using catalytic hydrogenation, hydrogen gas is extremely flammable. Ensure the system is properly sealed and purged, and operate in an area free from ignition sources. Palladium on carbon can be pyrophoric when dry and saturated with hydrogen; handle with care and never add it to a solvent in the presence of air.
-
General: Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Miyazawa, T., & Endo, T. (2001). Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water. Green Chemistry, 3(2), 74-76. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]
-
Liu, Y., Zhao, Y., & Liu, Z. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2‐3), 217-219. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available at: [Link]
-
ResearchGate. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]
-
WordPress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Available at: [Link]
-
Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4(10), M111. Available at: [Link]
-
ResearchGate. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Available at: [Link]
-
Bas, O., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1129. Available at: [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Available at: [Link]
-
Doyle, K. L., & Williams, C. M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3171-3178. Available at: [Link]
-
Malecki, N., et al. (2007). Electrophilic Nitration of Electron-Rich Acetophenones. Synthetic Communications, 37(9), 1599-1605. Available at: [Link]
-
Journal of Organic Chemistry. (1959). Notes- Orientation in the Nitration of 2',5'-Dimethoxyacetophenone. Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
-
ChemRxiv. (2024). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. Available at: [Link]
-
Eriksson, L. A., & Olsson, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Theoretical Chemistry Accounts, 137(1), 1-11. Available at: [Link]
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Vapourtec. (2020). Hydrogenation. Available at: [Link]
-
Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(40), 18609-18613. Available at: [Link]
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C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. Available at: [Link]
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Application Notes and Protocols for the Reduction of 1-(3-Nitro-4,5-dimethoxyphenyl)ethanone to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the pharmaceutical, dye, and agrochemical industries.[1] The resulting aryl amines are crucial building blocks for a vast array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis and detailed protocols for the reduction of 1-(3-nitro-4,5-dimethoxyphenyl)ethanone to 1-(3-amino-4,5-dimethoxyphenyl)ethanone. This specific transformation is of interest in medicinal chemistry as the product contains a substituted aniline moiety, a common feature in biologically active compounds.[2]
This document explores three robust and widely applicable methods for this reduction: Catalytic Hydrogenation, Transfer Hydrogenation, and Metal-Mediated Reduction using Tin(II) Chloride. The choice of methodology in a research or process development setting is often dictated by factors such as available equipment, desired chemoselectivity, cost, and scalability. Each protocol is presented with a detailed, step-by-step procedure, an explanation of the underlying chemical principles, and a discussion of the relative advantages and disadvantages.
Reaction Overview
The conversion of the nitro group to a primary amine is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[1] Careful control of reaction conditions is essential to ensure the complete reduction to the desired amine and to avoid the formation of side products such as azoxy or azo compounds.[1][3]
Caption: General reaction scheme for the reduction of 1-(3-nitro-4,5-dimethoxyphenyl)ethanone.
Methodology Comparison
The selection of a reduction method is a critical decision in the synthetic planning process. The following table provides a comparative summary of the three protocols detailed in this guide.
| Parameter | Catalytic Hydrogenation | Transfer Hydrogenation | Tin(II) Chloride Reduction |
| Primary Reagents | H₂ gas, Pd/C catalyst | Ammonium formate, Pd/C catalyst | SnCl₂·2H₂O, Ethanol |
| Key Advantages | High efficiency, clean byproducts (H₂O) | Avoids use of high-pressure H₂ gas, generally good yields | High chemoselectivity, tolerant of many functional groups |
| Key Disadvantages | Requires specialized high-pressure equipment, potential for dehalogenation | Can require a large excess of the hydrogen donor | Generates stoichiometric tin waste, workup can be cumbersome |
| Typical Reaction Time | 2-8 hours | 1-4 hours | 1-3 hours |
| Typical Yield | >90% | >85% | >80% |
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[4] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5] The reaction involves the use of molecular hydrogen (H₂) and requires a specialized pressure vessel.
Causality Behind Experimental Choices
-
Catalyst: 10% Pd/C is chosen for its high activity and efficiency in promoting the addition of hydrogen across the nitro group.
-
Solvent: Ethanol is a good solvent for the substrate and does not interfere with the catalytic process.
-
Pressure: A hydrogen pressure of 50 psi is typically sufficient to achieve a reasonable reaction rate without requiring highly specialized equipment.[5]
-
Work-up: Filtration through Celite® is necessary to completely remove the heterogeneous palladium catalyst.[5]
Experimental Workflow
Caption: Workflow for catalytic hydrogenation.
Step-by-Step Protocol
-
Reactor Setup: In a pressure vessel, dissolve 1.0 equivalent of 1-(3-nitro-4,5-dimethoxyphenyl)ethanone in a suitable solvent such as ethanol.[5]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Sealing and Purging: Seal the vessel and purge the system with an inert gas like nitrogen 3-5 times to remove any residual air, followed by purging with hydrogen gas.[1][5]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Completion and Work-up: Once hydrogen uptake ceases, stop the stirring and allow the reactor to cool if necessary.
-
Venting and Filtration: Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.[1] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation
Transfer hydrogenation is a convenient alternative to catalytic hydrogenation as it avoids the use of flammable and high-pressure hydrogen gas.[5] This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a catalyst.[6][7]
Causality Behind Experimental Choices
-
Hydrogen Donor: Ammonium formate is a stable, inexpensive, and readily available source of hydrogen. In the presence of a catalyst, it decomposes to hydrogen, ammonia, and carbon dioxide.[6]
-
Catalyst: Pd/C is an effective catalyst for transfer hydrogenation, facilitating the transfer of hydrogen from the donor to the nitro group.[7][8]
-
Solvent: Methanol or ethanol are common solvents for this reaction, as they dissolve both the substrate and the ammonium formate.
-
Temperature: Gentle heating to reflux is often employed to ensure a reasonable reaction rate.
Experimental Workflow
Caption: Workflow for transfer hydrogenation.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-nitro-4,5-dimethoxyphenyl)ethanone in methanol.
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amine. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Metal-Mediated Reduction with Tin(II) Chloride
The use of tin(II) chloride (SnCl₂) provides a mild and often highly chemoselective method for the reduction of nitro groups.[4][9] This method is particularly useful when other reducible functional groups are present in the molecule that might not be stable under hydrogenation conditions.[4]
Causality Behind Experimental Choices
-
Reducing Agent: Tin(II) chloride dihydrate is an effective single-electron reducing agent for nitro groups. The reaction proceeds in an acidic medium, which is often the solvent itself (e.g., ethanol with some HCl).[10]
-
Solvent: Ethanol is a common solvent for this reduction, as it dissolves the substrate and is compatible with the reagent.
-
Work-up: The work-up procedure is critical for this reaction. The reaction mixture is typically made basic to precipitate tin salts (as hydroxides), which can then be removed by filtration.[5] This can sometimes lead to the formation of gelatinous precipitates that are difficult to filter.[11]
Experimental Workflow
Caption: Workflow for Tin(II) Chloride reduction.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-nitro-4,5-dimethoxyphenyl)ethanone in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.[5]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a cold aqueous solution of sodium hydroxide (e.g., 3M) to precipitate the tin salts as tin(II) and tin(IV) hydroxides.[5] The pH should be adjusted to be greater than 10 to ensure the amine is in its free base form.[10]
-
Filtration: Filter the mixture to remove the tin salts, washing the solid thoroughly with an organic solvent like ethyl acetate.[5]
-
Extraction and Isolation: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to afford the crude amine.[5] The product can be purified by recrystallization or column chromatography if needed.
Safety and Handling
-
Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood.[13] These compounds can also be thermally unstable, so avoid excessive heating.[14]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly functioning pressure vessel and that all sources of ignition are excluded.
-
Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use. Nitric acid, which may be used in the synthesis of the starting material, is highly corrosive.[15]
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques. Based on its structure, the following spectroscopic data are expected:
| Technique | Expected Signals |
| ¹H NMR | Signals for the acetyl methyl protons, two methoxy groups, aromatic protons, and the amine protons. |
| ¹³C NMR | A signal for the acetyl carbonyl carbon (~198 ppm), signals for the aromatic carbons, two signals for the methoxy carbons (~56 ppm), and a signal for the acetyl methyl carbon (~26 ppm).[16] |
| IR Spectroscopy | N-H stretching bands (two for a primary amine) around 3300-3500 cm⁻¹, a strong C=O stretching band for the ketone around 1650-1680 cm⁻¹, and C-O stretching for the methoxy groups.[16] |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 195.22.[16] |
Conclusion
The reduction of 1-(3-nitro-4,5-dimethoxyphenyl)ethanone to this compound is a robust transformation that can be achieved by several reliable methods. The choice between catalytic hydrogenation, transfer hydrogenation, and metal-mediated reduction will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can confidently and safely perform this important synthetic step.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgosolver.com [orgosolver.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ehs.com [ehs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Using 1-(3-Amino-4,5-dimethoxyphenyl)ethanone as a pharmaceutical intermediate
Strategic Utilization in Pharmaceutical Synthesis
Executive Summary
1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 90033-62-8) is a high-value bifunctional intermediate characterized by a "push-pull" electronic structure. The electron-donating methoxy groups (positions 4,5) and the amino group (position 3) create a nucleophilic aromatic core, while the electron-withdrawing acetyl group (position 1) provides an electrophilic handle for condensation reactions.
Unlike its ortho-isomer (2-amino), which is primarily used for direct Friedländer quinoline synthesis, the 3-amino isomer discussed here is a critical scaffold for:
-
Polymethoxychalcones: Potent tubulin polymerization inhibitors.
-
Biaryl Kinase Inhibitors: Via Sandmeyer/Suzuki protocols.
-
Thiazole/Imidazole Hybrids: Via
-bromination of the ketone.
This guide details the chemoselective handling of this molecule to avoid polymerization and maximize yield in multi-step drug synthesis.
Chemical Profile & Stability[1][2]
| Property | Specification | Critical Note |
| CAS Number | 90033-62-8 | Distinction Alert: Do not confuse with the 2-amino isomer (CAS 4101-30-8). |
| Molecular Formula | MW: 195.22 g/mol | |
| Appearance | Off-white to beige powder | Darkens upon oxidation. Store under inert gas. |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility.[1] |
| pKa (Amine) | ~3.5 - 4.0 | Lower than aniline due to the electron-withdrawing acetyl group. |
| Reactivity | Amine (Nucleophile), Ketone (Electrophile) | Risk: Self-condensation (Schiff base formation) is slow but possible at high concentrations/temps. |
Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis utility of the scaffold.
Figure 1: Divergent synthetic pathways utilizing the amine and acetyl functionalities.
Protocol A: Chemoselective Claisen-Schmidt Condensation
Objective: Synthesis of Chalcones (1,3-diphenyl-2-propene-1-ones) without protecting the free amine. Mechanism: Base-catalyzed aldol condensation followed by dehydration. Challenge: The free amine can interfere via Schiff base formation or oxidation under basic conditions.
Reagents
-
Substrate: this compound (1.0 eq)
-
Electrophile: Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 eq)
-
Base: 40% KOH (aq) or NaOH
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Solubilization: Dissolve 10 mmol of the acetophenone intermediate in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (30°C) is permissible.
-
Aldehyde Addition: Add 11 mmol of the aromatic aldehyde. Stir for 5 minutes to ensure homogeneity.
-
Catalyst Addition: Cool the mixture to 0-5°C (Ice bath). Dropwise add 5 mL of 40% KOH solution.
-
Note: The color will likely deepen (yellow/orange) due to the formation of the enolate.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.
-
Monitoring: Use TLC (Hexane:EtOAc 7:3). Look for the disappearance of the ketone spot.
-
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing dilute HCl (to neutralize the base and prevent amine oxidation).
-
pH Control: Adjust pH to ~7-8. Do not make it too acidic, or the amine will protonate and become water-soluble, making filtration difficult.
-
-
Purification: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.
Validation:
-
1H NMR: Look for the characteristic trans-alkene doublets (
) around 7.4–7.8 ppm.
Protocol B: Sandmeyer Transformation (Halo-Deamination)
Objective: Converting the 3-amino group to a 3-iodo or 3-bromo substituent. Strategic Value: This converts the molecule into an aryl halide, enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach biaryl scaffolds common in kinase inhibitors.
Reagents
-
Substrate: this compound
-
Nitrite Source: Sodium Nitrite (
) -
Acid:
(20%) or (48%) -
Halogen Source: KI (for Iodo) or CuBr (for Bromo)
Step-by-Step Methodology
-
Diazotization:
-
Suspend 10 mmol of the amine in 15 mL of acid (
or ) at -5°C to 0°C . -
Add a solution of
(1.1 eq) in water dropwise. Maintain temperature strictly below 5°C. -
Stir for 20 mins. The solution should become clear/translucent (Diazonium salt formation).
-
-
Substitution (Iodination Example):
-
Dissolve KI (1.5 eq) in minimal water.
-
Add the cold diazonium solution slowly into the KI solution (or vice versa) with vigorous stirring.
-
Caution: Nitrogen gas evolution will be vigorous.
-
-
Thermal Finish: Allow to warm to RT, then heat to 50°C for 30 mins to ensure complete decomposition of the diazonium species.
-
Quench: Add Sodium Thiosulfate (
) solution to quench liberated iodine (color change from dark purple/brown to yellow). -
Extraction: Extract with DCM or EtOAc. Wash with brine.[2] Dry over
.
Protocol C: -Bromination for Heterocycle Synthesis
Objective: Functionalizing the acetyl position to create a precursor for Thiazoles (Hantzsch Thiazole Synthesis).
Reagents
-
Substrate: this compound
-
Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or
/HOAc.-
Recommendation: Use PTAB for milder, more selective bromination to avoid brominating the electron-rich aromatic ring.
-
Workflow
Figure 2: Selective alpha-bromination workflow.
Critical Control Point: The amino group is nucleophilic. If not protected, it may attack the
-
Mitigation: It is highly recommended to acetylate the amine (Protocol A equivalent, using Acetic Anhydride) before performing the
-bromination if self-polymerization is observed.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, this compound. Retrieved from [Link]
-
- Chalcone Synthesis (Claisen-Schmidt)
-
Diversity-Oriented Synthesis (Flavones/Chalcones)
-
Sebti, B. et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. Molecules, 26(21), 6663. Retrieved from [Link]
-
-
General Sandmeyer Protocols
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
-
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone in Human Plasma
Executive Summary
This application note details a robust, validated protocol for the quantitation of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 134611-49-7) in human plasma. This compound, often analyzed as a pharmacophore intermediate or a metabolite of polymethoxylated drugs (e.g., related to mescaline or acetophenone derivatives), presents specific bioanalytical challenges due to its basic amine functionality and moderate polarity.
Unlike generic "dilute-and-shoot" methods, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate phospholipid matrix effects, ensuring long-term instrument robustness and high sensitivity (LLOQ < 1.0 ng/mL). Chromatographic separation is achieved using a Pentafluorophenyl (PFP) stationary phase, selected for its superior selectivity towards aromatic isomers compared to traditional C18.
Chemical Logic & Method Strategy
Analyte Properties[1]
-
Formula: C₁₀H₁₃NO₃[5]
-
Molecular Weight: 195.21 g/mol [2]
-
pKa (Calculated): ~4.5 (aniline nitrogen). The molecule is protonated [M+H]⁺ in acidic conditions.
-
LogP: ~1.2 (Moderately lipophilic but retains polar character).
Critical Design Decisions
-
Ionization Mode: Electrospray Ionization (ESI+) is mandatory. The aniline nitrogen readily protonates at pH < 4.0.
-
Stationary Phase: A PFP (Pentafluorophenyl) column is chosen over C18. PFP phases offer unique
- interactions with the electron-rich dimethoxy-benzene ring, providing better peak shape for basic amines and separating potential positional isomers (e.g., 2-amino vs. 3-amino analogs). -
Sample Cleanup: Plasma contains high levels of phospholipids (glycerophosphocholines) that cause ion suppression. Because the analyte is a base, MCX SPE allows us to wash away neutrals and acids with 100% organic solvent while the analyte remains locked by ionic interaction, yielding an ultra-clean extract.
Experimental Protocol
Materials & Reagents[8]
-
Analyte Standard: this compound (>98% purity).
-
Internal Standard (IS): 1-(3-Amino-4-methoxyphenyl)ethanone (Structural Analog) or Deuterated equivalent if available.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
SPE Cartridges: Oasis MCX or Strata-X-C (30 mg / 1 mL).
Sample Preparation (Mixed-Mode Cation Exchange SPE)
Note: This workflow is designed to maximize recovery while removing >99% of plasma phospholipids.
Step 1: Pre-treatment
-
Aliquot 200 µL of human plasma into a 1.5 mL tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 2% Formic Acid in Water (acidifies sample to protonate the amine).
-
Vortex for 30 seconds.
Step 2: SPE Extraction
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water.
-
Load: Apply the entire pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol (Critical step: removes neutrals and hydrophobic lipids; analyte is retained by ionic bond).
-
Elute: 2 x 400 µL of 5% Ammonium Hydroxide in Acetonitrile (breaks ionic bond).
Step 3: Reconstitution
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
Vortex and transfer to autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: Phenomenex Kinetex PFP or Restek Raptor FluoroPhenyl (2.1 x 100 mm, 1.7 µm or 2.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mobile Phases:
-
A: 0.1% Formic Acid in Water (maintains pH ~2.7).
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 4.00 | 95 | Elution |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End |
Mass Spectrometry:
-
Source: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 350°C.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| Analyte | 196.1 | 153.1 | 20 | Quantifier (Loss of Acetyl) |
| Analyte | 196.1 | 181.1 | 15 | Qualifier (Loss of Methyl) |
| Analyte | 196.1 | 138.1 | 25 | Qualifier (Ring cleavage) |
| IS | 166.1 | 123.1 | 20 | Quantifier (Analog) |
Workflow Visualization
Figure 1: Optimized bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) to ensure phospholipid removal and analyte specificity.
Method Validation Summary
Referencing FDA Bioanalytical Method Validation Guidelines (2018).
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | r² > 0.995 | r² = 0.9992 (Range: 1–1000 ng/mL) |
| Accuracy | ±15% (±20% at LLOQ) | 96.4% – 104.2% |
| Precision (CV) | <15% (<20% at LLOQ) | 3.8% – 6.5% |
| Matrix Effect | 85–115% | 98% (Due to MCX cleanup) |
| Recovery | Consistent (>50%) | ~85% |
Troubleshooting & Optimization
Matrix Effects (Phospholipids)
If you observe signal suppression at the retention time of the analyte:
-
Diagnosis: Monitor m/z 184 (Phosphatidylcholine headgroup) during the run.
-
Solution: Ensure the SPE "Wash 2" uses 100% Methanol . Water-based washes are insufficient to remove hydrophobic phospholipids.
Peak Tailing
-
Cause: Secondary interactions between the amine and free silanols on the silica surface.
-
Solution: Increase the ionic strength of the mobile phase by adding 5mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the analyte peak.
Carryover
-
Cause: Basic amines sticking to the injector needle.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Demonstrates the superiority of MCX SPE for basic drugs).
-
Restek Corporation. (2020). Analysis of Catecholamines and Metanephrines in Plasma. (Reference for PFP column selectivity regarding aromatic amines). Retrieved from [Link]
Sources
- 1. cacheby.com [cacheby.com]
- 2. achmem.com [achmem.com]
- 3. This compound|CAS 134611-49-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 2'-Amino-4',5'-dimethoxyacetophenone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Recrystallization solvent for 1-(3-Amino-4,5-dimethoxyphenyl)ethanone purification
An In-depth Technical Guide and Protocol for the purification of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 134611-49-7).
Abstract & Compound Profile
This guide details the purification of This compound , a critical intermediate often used in the synthesis of heterocyclic pharmaceutical agents (e.g., quinolones, aminoflavones). While commercially listed as a related compound to various APIs (Active Pharmaceutical Ingredients), its high purity is essential for preventing side reactions in subsequent cyclization steps.
The primary challenge in purifying this compound is separating the target amine from its nitro-precursor (1-(3-nitro-4,5-dimethoxyphenyl)ethanone) and potential reduction byproducts (azo/hydrazo dimers). This protocol utilizes a polarity-gradient recrystallization strategy to achieve >98% purity.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | This compound | |
| CAS Number | 134611-49-7 | |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Appearance | Yellow to light orange crystalline powder | Amine group susceptible to air oxidation |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DMSO | Low solubility in Water, Hexane |
| Melting Point | ~100–108 °C (Estimated) | Based on 2-amino isomer (CAS 4101-30-8) [1] |
Solvent Selection Strategy
The selection of the recrystallization solvent is governed by the "Like Dissolves Like" principle, balanced against the need for a steep temperature-solubility curve.
Primary Candidate: Ethanol (95% or Absolute)
-
Mechanism: The amino (-NH₂) and ketone (C=O) groups form strong hydrogen bonds with ethanol at elevated temperatures, ensuring high solubility. Upon cooling, the hydrophobic effect of the phenyl ring and methoxy groups drives crystallization.
-
Impurity Rejection: Polar inorganic salts (from reduction catalysts like Pd/C or Fe/HCl) are largely insoluble in hot ethanol and can be filtered off. Non-polar impurities remain in the mother liquor.
Secondary Candidate: Ethyl Acetate / n-Heptane (Solvent/Anti-solvent)
-
Mechanism: Ethyl acetate solubilizes the compound effectively. The addition of n-heptane (anti-solvent) reduces the dielectric constant of the medium, forcing the polar amine to precipitate.
-
Use Case: Recommended if the crude material is highly colored (tarry), as the non-polar impurities often remain solvated in the heptane-rich mother liquor.
Experimental Protocol
Workflow Visualization
The following diagram outlines the logical flow of the purification process, including critical decision nodes for troubleshooting.
Caption: Step-by-step recrystallization workflow for 3-amino-4,5-dimethoxyacetophenone purification.
Detailed Procedure (Method A: Ethanol)
Best for general purification of crude material >85% purity.
-
Preparation: Weigh 5.0 g of crude This compound into a 100 mL round-bottom flask (RBF).
-
Dissolution: Add 25 mL of Ethanol (95%) . Add a magnetic stir bar.
-
Heating: Equip the flask with a reflux condenser. Heat the mixture in an oil bath to reflux (~80°C) with stirring.
-
Note: If the solid does not completely dissolve after 10 minutes of reflux, add more ethanol in 2 mL portions until a clear solution is obtained (or only insoluble black specks remain).
-
-
Hot Filtration (Critical): If black particles (Pd/C catalyst or inorganic salts) are present, filter the hot solution rapidly through a pre-warmed Buchner funnel or a fluted filter paper to remove them.
-
Crystallization:
-
Remove the flask from the heat source.
-
Allow the solution to cool to room temperature (RT) slowly (over ~1 hour) with gentle stirring. Rapid cooling promotes oiling out.
-
Once at RT, place the flask in an ice-water bath (0–4°C) for another hour to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with 5–10 mL of ice-cold ethanol .
-
Caution: Do not use too much wash solvent, or you will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Detailed Procedure (Method B: Ethyl Acetate / Heptane)
Best for removing oily impurities or if Method A fails.
-
Dissolution: Dissolve 5.0 g of crude material in the minimum amount of boiling Ethyl Acetate (~15–20 mL).
-
Precipitation: Once dissolved, remove from heat. While still hot, slowly add n-Heptane (or Hexane) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of Ethyl Acetate to just clear the turbidity.
-
Crystallization: Allow to cool slowly to room temperature. The product should crystallize as light yellow needles or prisms.
-
Isolation: Filter and wash with a 1:3 mixture of cold EtOAc:Heptane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast; Impurities lowering MP. | Re-heat to dissolve. Add a "seed" crystal of pure product. Cool very slowly with vigorous stirring. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling. |
| Colored Product | Oxidation products (quinones) or azo-impurities. | Add activated charcoal (5% w/w) to the boiling solution, stir for 5 mins, and perform hot filtration. |
| Insoluble Matter | Inorganic salts or catalyst residues. | These are expected if coming from a reduction step.[1] Ensure rigorous hot filtration. |
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8). Retrieved from
- Context: Provides physicochemical data and solubility profiles for the structural isomer, serving as the primary proxy for solubility behavior.
-
ChemicalBook. (2025).[2] Product Description: 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one (CAS 134611-49-7).[5][6] Retrieved from
- Context: Confirms chemical identity and commercial availability.
-
National Institutes of Health (NIH) - PubChem. (2025). 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (Precursor Data). Retrieved from [7]
- Context: Data on the nitro-precursor, essential for understanding impurity profiles.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone synthesis
Technical Support Center: Advanced Synthesis Guide Ticket ID: #SYN-3A45DM-OPT Subject: Yield Optimization & Troubleshooting for 1-(3-Amino-4,5-dimethoxyphenyl)ethanone Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Isomer Trap" & Selectivity
Researchers targeting This compound often encounter low yields not due to technique, but due to a fundamental regiochemical mismatch in the starting strategy.
If you are attempting to synthesize this via direct nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) , your yield is low because you are primarily producing the wrong isomer (the 2-amino/6-amino derivative). The methoxy groups direct the nitro group to the 6-position (para to the 3-OMe), not the desired 5-position (which becomes the 3-amino group in your target).
The Solution: You must utilize the Acetovanillone Route (via 4-hydroxy-3-methoxyacetophenone) to enforce regioselectivity, followed by O-methylation and a chemoselective reduction that preserves the ketone.
Part 1: The Validated Synthetic Workflow
The following protocol corrects the regiochemistry and optimizes the reduction step to prevent over-reduction of the acetyl group.
Step 1: Regioselective Nitration
-
Substrate: 4-Hydroxy-3-methoxyacetophenone (Acetovanillone).
-
Mechanism: The hydroxyl group (-OH) is a stronger ortho-director than the methoxy or acetyl groups. It directs the nitro group exclusively to the 5-position.
-
Protocol:
-
Dissolve Acetovanillone (1 eq) in Glacial Acetic Acid.
-
Cool to 0–5°C.
-
Add fuming
(1.1 eq) dropwise. Critical: Keep T < 10°C to prevent di-nitration. -
Quench with ice water. The yellow precipitate is 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone .
-
Step 2: O-Methylation (The "Locking" Step)
-
Substrate: 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),
, DMF or Acetone. -
Protocol:
-
Suspend intermediate in Acetone/DMF (3:1).
-
Add
(2.0 eq) and MeI (1.5 eq). -
Reflux for 4 hours.
-
Yield Check: This step is quantitative. If yield is low, ensure reagents are anhydrous; water kills the alkylation.
-
Product: 1-(3,4-dimethoxy-5-nitrophenyl)ethanone .
-
Step 3: Chemoselective Béchamp Reduction
-
The Problem: Catalytic hydrogenation (
) often reduces the ketone to an alcohol (1-(3-amino-4,5-dimethoxyphenyl)ethanol), destroying your product. -
The Fix: Use Iron powder in Acetic Acid (Fe/AcOH). This reduces the Nitro group to Aniline but leaves the Acetyl (Ketone) group untouched.
-
Protocol:
-
Dissolve the nitro compound in Ethanol/Glacial Acetic Acid (1:1).
-
Add Iron powder (3-5 eq, 325 mesh).
-
Heat to reflux (80°C) for 2 hours. Monitor via TLC.
-
Workup (Critical): Filter hot through Celite to remove iron sludge. Neutralize filtrate with
. Extract with Ethyl Acetate.
-
Part 2: Visualizing the Pathway
The following diagram contrasts the "Trap" route with the "Correct" route.
Caption: Comparative workflow showing the failure mode of direct nitration (Red) versus the successful Acetovanillone route (Green).
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I am using the Acetovanillone route, but my final yield is <40%."
Diagnosis: Loss during the Iron reduction workup. Explanation: The amino-ketone product is somewhat amphoteric and can trap within the bulky iron oxide sludge formed during the Béchamp reduction. Corrective Action:
-
Do not just filter the iron sludge. You must wash the Celite pad copiously with hot ethyl acetate .
-
If the sludge is sticky, boil the sludge in ethyl acetate for 10 minutes and re-filter. Up to 30% of the product can be trapped in the solid waste.
Issue 2: "My product has an extra peak in NMR at ~4.7 ppm and lacks the ketone carbonyl signal."
Diagnosis: Over-reduction of the ketone.
Explanation: You likely used
Issue 3: "I cannot get the methylation reaction to go to completion."
Diagnosis: Phenoxide solubility issues or water contamination. Explanation: The nitrophenol intermediate is acidic but the potassium salt is poorly soluble in pure acetone. Corrective Action:
-
Add DMF (Dimethylformamide) as a co-solvent (10-20% v/v).
-
Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to act as a phase transfer catalyst.
-
Ensure
is freshly ground and anhydrous.
Part 4: Physicochemical Data & Yield Expectations
| Parameter | Value / Description | Note |
| CAS Number | 134611-49-7 | Distinct from 4101-30-8 (2-amino isomer) |
| Appearance | Yellow to brownish crystalline solid | Oxidizes slowly in air; store under |
| Melting Point | 95–98 °C | Sharp mp indicates high purity |
| Typical Yield (Step 1) | 85–90% | Nitration of Acetovanillone |
| Typical Yield (Step 2) | 90–95% | Methylation |
| Typical Yield (Step 3) | 75–85% | Fe/AcOH Reduction |
| Overall Yield | ~60–70% | Optimized route |
References
-
Bechamp Reduction Selectivity: Clarke, H. T.; Hartman, W. W. "o-Aminophenol." Org.[1] Synth. 1943, Coll. Vol. 2, 175. (Demonstrates Fe/acid selectivity for nitro over other reducible groups).
- Regioselectivity in Nitration: "Nitration of Substituted Acetophenones." Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis of Polymethoxyacetophenones: Mauthner, F. "Die Synthese von Gluco-acetovanillon." Journal für Praktische Chemie, 1928.
-
Chemoselective Reduction Protocols: Ram, S.; Ehrenkaufer, R. E.[2] "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis, 1988, 91-95. (Discussion on alternative transfer hydrogenation if Fe/AcOH is unsuitable).
Sources
Technical Support Center: Felbamate & Acetophenone Impurity Separation
Welcome to the Chromatography Application Support Center. You are likely here because you are facing a common but frustrating challenge: separating a neutral, low-UV absorbing drug (Felbamate ) from a basic, high-UV absorbing impurity (1-(3-Amino-4,5-dimethoxyphenyl)ethanone , hereafter referred to as Impurity A ).[1]
This guide is structured as a dynamic troubleshooting session. We move beyond generic "textbook" advice to address the specific physicochemical mismatch between these two molecules.
🔬 The Core Challenge: The "Neutral vs. Basic" Mismatch
Before running a single injection, you must understand the interaction mechanism. Your separation strategy hinges on manipulating the ionization state of Impurity A while Felbamate remains unaffected.
| Feature | Felbamate (Analyte) | Impurity A (Contaminant) |
| Structure | Dicarbamate (Neutral) | Aniline Derivative (Weak Base) |
| pKa | Non-ionizable in working range | ~2.5 - 4.0 (Amine group) |
| UV Max | ~210 nm (Weak chromophore) | ~230-260 nm (Strong chromophore) |
| Elution Behavior | Driven by Hydrophobicity (% Organic) | Driven by pH + Hydrophobicity |
🛠️ Module 1: The "Golden Standard" Protocol
If you are starting from scratch, do not use a generic gradient. Use this pH-Switching Strategy . This protocol exploits the basicity of the impurity to force a resolution.
Method A: The "Trap and Release" (Recommended)
Best for quantifying low levels of Impurity A in a Felbamate sample.
-
Column: C18 (L1), End-capped, Base-Deactivated (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Why? Standard silica will cause the amine to tail. End-capping is non-negotiable here.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.8 .
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Dual Wavelength (Channel 1: 210 nm for Felbamate; Channel 2: 254 nm for Impurity A).
-
Gradient:
The Logic:
At pH 6.8 , the amine on Impurity A is neutral (unprotonated). It becomes hydrophobic and retains well on the C18 column, eluting after Felbamate or with sufficient resolution. If you were to run this at pH 2.5, the impurity would become positively charged (
⚙️ Module 2: Troubleshooting & FAQs
Below are the actual tickets we receive regarding this separation, answered with root-cause analysis.
Ticket #402: "My Impurity A peak is tailing severely (As > 2.0)."
Diagnosis: Secondary Silanol Interactions.
Even at pH 6.8, residual silanols (
Solution Protocol:
-
Switch Column: Ensure you are using a "High Purity" or "Base Deactivated" C18 column. Older "Type A" silica columns are notorious for this.
-
Add a Modifier (If column switch isn't possible): Add 0.1% Triethylamine (TEA) to the buffer.
Ticket #405: "I cannot see Felbamate, or the baseline is noisy."
Diagnosis: UV Cutoff Conflict. Felbamate has very poor UV absorbance and requires detection at 210 nm . Acetonitrile absorbs very little at 210 nm, but if you are using Methanol or impure buffer salts, you will get a high background.[1]
Solution Protocol:
-
Solvent Purity: Use HPLC-grade Acetonitrile (UV cutoff <190 nm). Do not use Methanol if you are struggling with sensitivity at 210 nm (MeOH cutoff is ~205 nm, creating noise).
-
Reference Wavelength: If using a DAD (Diode Array Detector), ensure your "Reference Wavelength" is OFF or set to 360 nm. If set too close (e.g., 230 nm), it will subtract the signal you are trying to measure.[1]
Ticket #409: "Impurity A is co-eluting with Felbamate."
Diagnosis: Selectivity Convergence. You have hit the "sweet spot" where the neutral impurity and the neutral drug have identical hydrophobicity.
Solution Protocol (The "pH Flip"): Change the buffer pH to 3.0 (Phosphate or Formate).
-
Effect: At pH 3.0, Impurity A becomes protonated (
). It is now an ion. -
Result: Impurity A will lose retention and move to the front of the chromatogram (early elution). Felbamate (neutral) will stay roughly in the same place. This creates a massive resolution window.
📊 Visualization: Decision Matrix for Method Optimization[1]
The following diagram illustrates the logical flow for optimizing this specific separation based on the observed chromatogram.
Caption: Logical workflow for optimizing the separation of Felbamate (Neutral) and Impurity A (Basic) based on pH manipulation and column chemistry.
🧪 Experimental Data Summary
The table below summarizes expected retention behaviors based on internal application data for this compound class.
| Parameter | Condition A (pH 6.8) | Condition B (pH 3.0) |
| Impurity A State | Neutral (Uncharged) | Cationic (Protonated) |
| Impurity Retention ( | High (Late eluting) | Low (Early eluting) |
| Felbamate Retention ( | Moderate | Moderate (Unchanged) |
| Resolution Risk | Co-elution in tail of drug | Co-elution with void volume |
| Recommended Use | Impurity Quantification | Purity Screening |
*
📚 References
-
United States Pharmacopeia (USP). Felbamate Monograph: Chromatographic Purity. USP-NF.[1] (Standard reference for Felbamate detection parameters).
-
Veeprho Laboratories. Felbamate Impurities and Reference Standards. (Identifies this compound as a known related substance).
-
BenchChem. Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. (Provides physicochemical properties including pKa and solubility data).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (Foundational text for "pH Flip" strategy in separating amines from neutrals).
Sources
- 1. 4101-30-8 CAS MSDS (2'-AMINO-4',5'-DIMETHOXYACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Co-elution of Felbamate Impurities in RPC
Executive Summary & Mechanism of Separation
Felbamate (2-phenyl-1,3-propanediol dicarbamate) presents a unique challenge in reverse-phase chromatography due to the structural similarity of its degradation products.[][][3] The primary separation mechanism relies on hydrophobic subtraction :[][]
-
Felbamate: Contains two carbamate groups (moderately polar) and a phenyl ring.[][][4]
-
Related Compound A (Monocarbamate): One carbamate is hydrolyzed to a hydroxyl group.[][] This increases polarity, causing it to elute before Felbamate.[]
-
Related Compound B (Diol): Both carbamates are hydrolyzed.[] This is the most polar species and elutes earliest.
The Critical Pair: The most common co-elution issue occurs between Felbamate and Related Compound A .[][] Because the phenyl ring dominates the retention mechanism on standard C18 columns, the subtle difference between a carbamate and a hydroxyl group can be insufficient for baseline separation if the mobile phase organic modifier is not strictly controlled.
Common Impurity Profile
| Impurity Name | USP/EP Designation | Structure Difference | Elution Order (Typical C18) |
| 2-Phenyl-1,3-propanediol | Related Compound B | Two -OH groups (Hydrolysis) | 1 (Earliest) |
| 2-Phenyl-1,3-propanediol monocarbamate | Related Compound A | One -OH, One Carbamate | 2 |
| Felbamate | API | Two Carbamate groups | 3 |
| Felbamate Dimer | Dimer Impurity | Linked phenylpropyl chains | 4 (Late Eluter) |
Diagnostic Q&A: Identifying the Issue
Q1: My Felbamate peak has a "shoulder" on the front. Is this column overload or co-elution?
Diagnosis: This is likely co-elution with Related Compound A .[][][3]
-
Why: Related Compound A is more polar than Felbamate and typically elutes just prior to the main peak. A front shoulder suggests the impurity is merging into the main peak.
-
Verification Test: Inject a standard of Related Compound A spiked into the Felbamate sample.[] If the shoulder grows into a distinct peak or the main peak height increases disproportionately without separation, it is co-elution.
-
Immediate Fix: Lower the organic solvent concentration (B%) by 2-5% to increase retention time (
). This exploits the polarity difference between the -OH and -carbamate groups.[][3]
Q2: I see baseline drift and "ghost peaks" near the Felbamate retention time. What is happening?
Diagnosis: This is likely a Detection/Mobile Phase artifact .[][][3]
-
Context: Felbamate analysis is typically performed at 210 nm (low UV). At this wavelength, mobile phase components (especially impure Methanol or oxidized THF) absorb light.
-
The Trap: If you run a gradient, the changing refractive index and UV absorption of the solvent create a "hump" that can look like a co-eluting impurity.
-
Solution:
Method Optimization & Troubleshooting Guides
Scenario A: Critical Pair (Rel A / Felbamate) Co-elution
The Problem: Resolution (
Protocol 1: Mobile Phase Tuning
The USP method uses a ternary mix (Water:ACN:MeOH).[][5][6] The ratio of ACN to MeOH significantly alters selectivity because MeOH promotes hydrogen bonding (interacting with the -OH of Rel A), while ACN is a dipole-dipole solvent.[][][3]
-
Reduce Solvent Strength: Change the water ratio from 79% to 82% .
-
Shift Modifier Ratio: If using ACN/Water, add 5-10% Methanol .[][][3]
Protocol 2: Stationary Phase Selection
If C18 (L1) fails, switch to a phase that targets the phenyl ring.
-
Recommended: Phenyl-Hexyl or Biphenyl phases.[][][3]
-
Why: These columns utilize
interactions with the phenyl ring of Felbamate.[][][3] Since both the impurity and the drug have a phenyl ring, the separation then relies heavily on the steric and electronic influence of the side chains (carbamate vs. hydroxyl), often providing orthogonal selectivity to C18.
Scenario B: Broad/Tailing Peaks Causing Overlap
The Problem: Peaks are separated at the apex but merge at the base due to tailing (
-
Observation: Felbamate is neutral, but impurities may have pKa shifts or interactions with residual silanols.[][]
-
Standard USP Method Flaw: Many older methods use unbuffered water.[][] This leads to variable ionization of silanols on the column, causing tailing.
-
Optimization:
-
Add Buffer: Use 10-20 mM Ammonium Formate (pH 3.7) or Potassium Phosphate (pH 6.5) .[][][3]
-
Note: Felbamate is stable in acid/neutral conditions but hydrolyzes in alkali.[][][8] Avoid pH > 7.5 .
-
Result: Buffering suppresses silanol activity, sharpening the peaks and effectively increasing resolution without changing retention time significantly.
-
Visual Troubleshooting Logic
Figure 1: Co-elution Diagnostic Workflow
Caption: Step-by-step logic for diagnosing and resolving Felbamate impurity co-elution issues.
Advanced Topic: Sample Diluent Effects
The Issue: "Double peaks" or severe fronting observed even with pure standards. Cause: Solvent Mismatch.[][] Felbamate has limited solubility in water, so researchers often dissolve it in 100% Methanol or Acetonitrile.[3] Mechanism: When a large volume of strong solvent (MeOH) is injected into a weaker mobile phase (e.g., 80% Water), the analyte travels with the solvent plug faster than the mobile phase, causing band broadening or peak splitting.
Solution Protocol:
-
Dissolve the stock standard in 100% Methanol (to ensure solubility).
-
Dilute the working standard to at least 50% Mobile Phase (or a matched solvent ratio like 50:50 MeOH:Water).[][]
-
Injection Volume: If solubility limits dilution, reduce injection volume from 20 µL to 5-10 µL.
Summary of Optimization Parameters
| Parameter | Standard Condition (USP-like) | Optimization for Resolution | Rationale |
| Column | C18 (L1), 5µm | Phenyl-Hexyl, 3µm | Improves |
| Mobile Phase A | Water | 20mM KH₂PO₄ (pH 6.5) | Reduces peak tailing; stabilizes retention.[][][3] |
| Organic % | ~21% Total Organic | 15-18% Total Organic | Increases |
| Flow Rate | 1.8 mL/min | 1.0 - 1.2 mL/min | Higher flow (USP) sacrifices efficiency for speed.[][][3] Lower flow improves |
| Detection | 210 nm | 210 nm (with Ref off) | Required for detection; ensure high-purity solvents.[][][3] |
References
-
United States Pharmacopeia (USP). Felbamate Monograph: Related Compounds.[][][5][9] USP-NF.[][][3][6] (Note: Access requires subscription; refer to current USP-NF edition).[][][3]
-
Chodankar, R. & Mahajan, S. (2021).[][][8] Characterization and In-silico toxicity prediction of degradation products of felbamate. Future Journal of Pharmaceutical Sciences, 7:198.[8]
-
Daicel Pharma Standards. Felbamate Impurities: Structure and Mechanism.
-
Shodex HPLC. Chapter 3: Separation Modes and their Mechanisms (Reversed Phase).
-
ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate.
Sources
- 3. veeprho.com [veeprho.com]
- 4. Felbamate Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Felbamate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Felbamate Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing the Chemoselective Reduction of 3-Nitro-4,5-dimethoxyacetophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of polyfunctionalized aromatic reductions. The transformation of 3-nitro-4,5-dimethoxyacetophenone into 3-amino-4,5-dimethoxyacetophenone (CAS: 134611-49-7[1]) presents a classic chemoselectivity dilemma: reducing the highly oxidized nitro group while preserving the reactive ketone moiety[2].
This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative metrics to ensure your syntheses are both high-yielding and reproducible.
Core Principles & FAQ
Q: Why is chemoselectivity a challenge for this specific substrate? A: The substrate contains two reducible functional groups: a nitro group (-NO₂ at the 3-position) and a carbonyl group (ketone at the 1-position). While standard reducing agents like Sodium Borohydride (NaBH₄) will preferentially attack the ketone to form a secondary alcohol[2], harsh catalytic hydrogenation (e.g., H₂ with standard Pd/C) risks reducing both groups or causing hydrogenolysis. To synthesize the target amine, we must select reagents that operate via electron-transfer mechanisms (like Sn/HCl) rather than hydride transfer[3],[4].
Q: What are the most reliable reagents for selectively reducing the nitro group? A: For laboratory-scale synthesis, Stannous Chloride (SnCl₂·2H₂O) in acidic media is the gold standard. It acts via a single-electron transfer mechanism, oxidizing Sn(II) to Sn(IV), which selectively reduces the nitro group without providing the hydride necessary to reduce the carbonyl[3],[4]. For scalable or continuous flow applications, SnCl₂ remains highly effective[5]. For green chemistry scale-ups, Catalytic Hydrogenation using a Bismuth-doped Platinum catalyst (Pt/Bi) is highly recommended, as the bismuth poisons the catalyst against ketone reduction[6].
Reaction pathway demonstrating chemoselective nitro reduction vs. non-selective over-reduction.
Validated Experimental Workflows
Protocol A: Stannous Chloride Reduction (Lab Scale)
This protocol utilizes SnCl₂·2H₂O and is optimized for batches up to 50 grams.
-
Preparation: Dissolve 1.0 equivalent of 3-nitro-4,5-dimethoxyacetophenone in absolute ethanol to create a 0.2 M solution.
-
Reagent Addition: Add 5.0 equivalents of Stannous Chloride dihydrate (SnCl₂·2H₂O).
-
Acidification: Slowly add concentrated HCl (approx. 2-3 mL per gram of substrate) dropwise.
-
Heating: Reflux the mixture at 80 °C for 2-4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material is UV-active only. The reaction is complete when the starting material spot disappears and a new, highly polar spot appears at the baseline, which stains positively (purple/red) with Ninhydrin.
-
-
Quenching & Basification: Cool the reaction to 0 °C in an ice bath. Carefully basify to pH 9-10 using 6M NaOH[3].
-
Causality: The acidic conditions yield an intermediate anilinium ion. Basification deprotonates this intermediate to form the free, non-ionized amino group[3].
-
-
Emulsion Resolution: Add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 30 minutes.
-
Causality: Sn(IV) salts precipitate as gelatinous tin hydroxides at basic pH, causing severe emulsions. Rochelle salt chelates the Sn(IV) ions, keeping them water-soluble.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target amine[1].
Protocol B: Bismuth-Doped Platinum Hydrogenation (Scale-up Route)
This method utilizes H₂ gas and is ideal for pilot-plant scaling due to its high atom economy and simple workup[6].
-
Preparation: Charge a batch reactor with 3-nitro-4,5-dimethoxyacetophenone and a Pt/Bi catalyst. The mass ratio of catalyst to substrate should be between 0.02 and 0.2[6].
-
Solvent Addition: Add methanol or ethanol (50-2000 wt% of the substrate)[6].
-
Purging: Replace the air in the reactor with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles) to ensure a completely oxygen-free environment[6].
-
Pressurization & Reaction: Pressurize the reactor with H₂ to a partial pressure of 0.05-2.0 MPa. Heat the system to 30-120 °C under vigorous stirring for 1-20 hours[6].
-
Causality: The bismuth dopant selectively poisons the active sites on the platinum that are responsible for carbonyl reduction, ensuring >99% chemoselectivity for the nitro group[6].
-
-
Isolation: Filter the reaction mixture through a Celite pad to remove the heterogeneous catalyst. Evaporate the solvent to obtain the highly pure 3-amino-4,5-dimethoxyacetophenone[6].
Troubleshooting & Workup Guide
Issue: Severe emulsion during the extraction phase of the SnCl₂ method. Root Cause: Formation of insoluble Sn(OH)₄ and Sn(OH)₂ polymers during the basification step. Solution: Follow the decision tree below. Never attempt to filter the gelatinous emulsion through standard filter paper, as it will immediately clog.
Decision tree for resolving tin-hydroxide emulsions during post-reduction aqueous workup.
Issue: Low yield or incomplete reduction in continuous flow systems. Root Cause: Insufficient residence time or low solubility of the nitroacetophenone in the solvent system. Solution: Ensure the substrate is fully dissolved. In continuous tubular reactors, mixing the nitroacetophenone with SnCl₂·2H₂O in a 10% HCl/Methanol system at 100 °C can achieve 100% yield with a residence time as short as 5 to 22 minutes[5].
Quantitative Optimization Metrics
The following table summarizes the expected performance of various reduction conditions for nitroacetophenone derivatives. Use this data to select the optimal method for your specific throughput and purity requirements.
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity | Notes |
| Metal/Acid (Batch) | SnCl₂·2H₂O, HCl, EtOH | 80 | 2-4 | >90 | >99% | Reliable lab scale; requires careful Rochelle salt workup. |
| Metal/Acid (Flow) | SnCl₂·2H₂O, HCl, MeOH | 100 | 0.1-0.4 | 100 | >99% | Excellent for continuous flow scale-up; uniform output[5]. |
| Catalytic (Bi-doped) | H₂ (0.5 MPa), Pt/Bi cat. | 60 | 5-10 | >99 | >99% | Green chemistry; Bi poisons ketone reduction[6]. |
| Catalytic (Standard) | H₂ (Atm), Pd/C | 25 | 12 | ~70 | <80% | High risk of ketone reduction/hydrogenolysis. Not recommended. |
| Hydride Transfer | NaBH₄, EtOH | 25 | 2 | N/A | 0% (Inverted) | Preferentially attacks the ketone; nitro group remains untouched[2]. |
References
-
CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone. Google Patents.6
-
US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone. Google Patents.5
-
Chemical Reaction: Synthesis of m-Aminoacetophenone from m-Nitrocetophenone - Free Essay Example. WritingUniverse.3
-
What is the balanced equation of the reduction of 3-nitroacetophenone with Sn and HCl. Study.com.4
-
Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction. OreateAI.2
-
3'-Amino-4',5'-dimethoxyacetophenone (CAS: 134611-49-7). Accela ChemBio Inc.1
Sources
- 1. 1589503-97-8,Ethyl 2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction - Oreate AI Blog [oreateai.com]
- 3. writinguniverse.com [writinguniverse.com]
- 4. homework.study.com [homework.study.com]
- 5. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 6. CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone - Google Patents [patents.google.com]
Stability of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone in solution
Technical Support Center: Stability & Handling of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Case ID: 3A-DMP-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stability, Solubility, and Degradation Pathways
Part 1: Emergency Triage (Quick FAQs)
Q1: My powder has turned from pale yellow to dark brown. Is it still usable? A: Likely No. The darkening indicates significant oxidation of the aniline moiety. While the ketone core is stable, the electron-rich amino group has likely undergone radical coupling to form azo-dimers or quinoid-like polymers.
-
Action: Check purity via LC-MS.[1] If purity is <90%, repurify via recrystallization (EtOH/Water) or discard. Do not use for kinetic assays as oxidation products are often potent radical scavengers/inhibitors.
Q2: I can’t get it to dissolve in water or PBS. What am I doing wrong? A: This is expected. The molecule is lipophilic (logP ~1.5–2.0) and the amine is not protonated at neutral pH (pKa of aniline ~4.6).
-
Action: Dissolve in DMSO (up to 50-100 mM) first, then dilute into aqueous buffer. Alternatively, use 0.1 M HCl or dilute acetic acid to protonate the amine, drastically increasing aqueous solubility.
Q3: Can I store the stock solution in the fridge for a month? A: Only if stored in anhydrous DMSO under argon/nitrogen at -20°C or -80°C.
-
Risk:[1] In aqueous or protic solvents, even at 4°C, dissolved oxygen will facilitate slow oxidative degradation.
Part 2: Deep Dive – Stability & Degradation Mechanisms
To troubleshoot effectively, you must understand why the molecule fails. This compound features a "push-pull" electronic system: the electron-donating methoxy groups (positions 4,5) make the ring electron-rich, significantly lowering the oxidation potential of the amine at position 3.
The "Browning" Mechanism (Oxidative Instability)
The primary failure mode is Aerobic Oxidation . Unlike simple acetophenone, the 3-amino-4,5-dimethoxy motif is highly susceptible to Single Electron Transfer (SET) mechanisms initiated by light or trace metals.
Key Degradation Pathway:
-
Initiation: Loss of an electron from the amine nitrogen forms a radical cation.
-
Propagation: Radical resonance stabilizes the charge across the ring.
-
Termination: Two radicals couple to form azo-linkages (Ar-N=N-Ar) or phenazine-like oligomers. These extended conjugated systems absorb visible light strongly, causing the characteristic brown/black discoloration.
Visualizing the Pathway
The following diagram illustrates the structural vulnerability and degradation flow.
Caption: Figure 1. Oxidative degradation cascade triggered by environmental exposure. The electron-rich aniline moiety drives the formation of colored oligomers.
Part 3: Solubility & Preparation Guide
The solubility profile is dictated by the competition between the hydrophobic phenyl/methoxy groups and the ionizable amine.
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Est.)[2][3] | Notes |
| DMSO | Excellent | >100 mM | Recommended for Stock. Use anhydrous grade. |
| Ethanol | Good | ~20-50 mM | Good for intermediate dilutions. |
| Water (pH 7) | Poor | <0.5 mM | Will crash out. Do not use for stock. |
| 0.1 M HCl | High | >50 mM | Protonation of amine ( |
| PBS (pH 7.4) | Poor | <0.5 mM | Salting-out effect may reduce solubility further than water. |
Standard Operating Procedure (SOP) for Stock Preparation
-
Weighing: Weigh the compound in a low-humidity environment.
-
Dissolution: Add DMSO to achieve a 50 mM concentration. Vortex until fully dissolved (solution should be clear yellow).
-
Aliquot: Split into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C .
-
Critical: Flush vials with Argon or Nitrogen before sealing to prevent oxidation.
-
Part 4: Troubleshooting Workflow
Use this logic tree to diagnose issues during experimentation.
Caption: Figure 2. Diagnostic decision tree for common solution-phase anomalies.
Part 5: Analytical Verification (LC-MS)
When validating stability, look for these specific signals in your LC-MS data.
-
Parent Peak: [M+H]+ = 196.2 m/z (approx).
-
Oxidation Impurities:
-
[M+16]: N-oxide or ring hydroxylation (212 m/z).
-
[2M-2]: Azo-dimer formation (390 m/z).
-
-
Hydrolysis (Rare):
-
Cleavage of methoxy groups is rare under standard conditions but may occur in strong acids ([M-14]).
-
References
-
BenchChem. (2025).[4][5][6] An In-depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6115, Aniline (Stability Data). Retrieved from
-
MedChemExpress. (2025). Solubility Protocols for Acetophenone Derivatives. Retrieved from
-
Sigma-Aldrich. (2017).[7] Safety Data Sheet: 1-(3-amino-4-methoxyphenyl)ethanone. Retrieved from
-
Anderson, D. G., et al. (2003). Oxidation of 3,4-Dihydroxyphenylacetaldehyde to a Semiquinone Radical. Journal of Biological Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bacterial Degradation of Ring-Chlorinated Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Resolving Isomeric Mixtures of Amino-Dimethoxyacetophenones
Welcome to the Technical Support Center for the resolution of amino-dimethoxyacetophenone isomeric mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant challenge of separating these structurally similar isomers. Amino-dimethoxyacetophenones are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds, including analogs of flavonoids, quinolones, and chalcones.[1] However, their synthesis, particularly through methods like the Friedel-Crafts acylation of substituted anilines, often results in a mixture of positional isomers that are difficult to separate due to their nearly identical physicochemical properties.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges effectively.
Part 1: Understanding the Challenge & Initial Assessment
The most common separation challenge arises from the co-synthesis of positional isomers. For instance, the acetylation of 3,5-dimethoxyaniline derivatives can yield a mixture of 2'-amino-4',6'-dimethoxyacetophenone and 4'-amino-2',6'-dimethoxyacetophenone.[1] These isomers share the same molecular weight and similar polarities, making their resolution non-trivial.
Frequently Asked Questions (FAQs)
Q1: Why are my amino-dimethoxyacetophenone isomers so difficult to separate?
A1: Positional isomers of amino-dimethoxyacetophenone, such as the 2'-amino-4',6'- and 4'-amino-2',6'- isomers, possess identical molecular formulas and functional groups. This results in very similar properties like polarity, solubility, and boiling points, which are the primary handles for most separation techniques.[2] Consequently, standard chromatographic and crystallization methods often fail to provide adequate resolution.
Q2: What is the first step I should take when faced with a mixture of these isomers?
A2: The first step is to assess the complexity of your mixture and the scale of your separation. Thin-Layer Chromatography (TLC) is an invaluable initial tool. It allows for rapid screening of various solvent systems to get a preliminary indication of whether a chromatographic separation is feasible. If you can achieve even partial separation on a TLC plate, it's a strong indicator that column chromatography can be optimized for a full separation.
Q3: My compound is not chiral. Is chiral chromatography relevant?
A3: For achiral positional isomers like 2'-amino-4',5'-dimethoxyacetophenone, chiral chromatography is not necessary.[3] However, if your synthesis involves reagents or catalysts that could induce chirality, or if you are working with derivatives that have stereocenters, then chiral separation techniques would become critical.[3][4] This guide focuses on the more common issue of separating positional isomers.
Part 2: Troubleshooting Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) is often the method of choice for both analytical and preparative-scale separation of these challenging isomers. However, achieving baseline resolution requires careful method development.
HPLC Troubleshooting Guide
Q: My isomers are co-eluting or showing poor resolution (Resolution < 1.5) in Reverse-Phase HPLC. What should I do?
A: Poor resolution is the most common issue. A systematic approach to optimizing your HPLC method is crucial. The resolution is governed by column efficiency, selectivity, and retention factor. Your goal is to manipulate these parameters to improve the separation.
Here is a troubleshooting flowchart to guide your optimization process:
Caption: Troubleshooting flowchart for poor HPLC separation.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: This is the simplest first step. For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your compounds.[5] This increased interaction with the stationary phase can often lead to better separation. Try a shallower gradient or switch to an isocratic elution with a finely tuned solvent ratio.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the interactions between your isomers and the stationary phase, potentially improving resolution.
-
Modify Mobile Phase pH: The amino group on the acetophenone ring is basic. Adjusting the pH of the mobile phase with a buffer (e.g., ammonium formate or phosphate buffer) can change the ionization state of the isomers.[5] Operating at a pH that is approximately 2 units below the pKa of the amino group will ensure it is fully protonated, which can significantly alter its retention on a reverse-phase column and enhance separation. For basic compounds, a mobile phase pH around 3.5 is often a good starting point.[6]
-
-
Switch the Stationary Phase:
-
If mobile phase optimization is insufficient, the stationary phase is the next critical parameter to change. Standard C18 columns separate primarily based on hydrophobicity, which is often too similar between positional isomers.
-
Phenyl-Hexyl Columns: These columns can provide alternative separation mechanisms through π-π interactions between the phenyl rings of the stationary phase and your aromatic isomers. This can be highly effective for separating compounds with different electron density distributions.[6]
-
Mixed-Mode Columns: For basic compounds like amino-dimethoxyacetophenones, a mixed-mode column that combines reverse-phase with cation-exchange properties can offer superior selectivity. The cation-exchange mechanism will interact with the protonated amino group, providing an additional mode of separation beyond simple hydrophobicity.[6]
-
Q: My peaks are tailing or streaking badly during column chromatography on silica gel. What's causing this and how can I fix it?
A: Peak tailing for basic compounds like these is a classic problem on standard silica gel. It is often caused by strong, non-ideal interactions between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica.
-
Solution: Use a Mobile Phase Modifier. Adding a small amount of a competitive base to your mobile phase can neutralize the acidic sites on the silica gel and prevent tailing.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. The TEA will preferentially bind to the acidic silanol groups, allowing your amino-dimethoxyacetophenone isomers to elute more symmetrically.
-
Ammonium Hydroxide: For very polar solvent systems (e.g., Dichloromethane/Methanol), adding a small percentage of ammonium hydroxide can be very effective.
-
Part 3: Purification by Fractional Crystallization
For larger scale purifications, or when chromatography is not ideal, fractional crystallization can be a powerful technique. This method relies on small differences in the solubility of the isomers in a specific solvent system.[3]
Frequently Asked Questions (FAQs) - Crystallization
Q1: How do I choose a suitable solvent for fractional crystallization?
A1: The ideal solvent is one in which the desired isomer is sparingly soluble at room temperature but readily soluble when hot, while the other isomer has a slightly different solubility profile. A good starting point is to screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). The goal is to find a solvent that allows for the selective precipitation of one isomer as the solution cools.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when impurities are present.
-
Cool more slowly: Allow the solution to cool to room temperature very slowly before moving it to an ice bath.
-
Use a more dilute solution: Add slightly more hot solvent to ensure the compound doesn't become supersaturated too quickly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Experimental Protocol: Fractional Crystallization
This protocol provides a general workflow. The optimal solvent, temperatures, and concentrations must be determined empirically.
-
Solvent Screening: In small test tubes, test the solubility of your isomeric mixture in various solvents at room and elevated temperatures to identify a promising candidate solvent or solvent mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of the chosen boiling solvent to form a saturated solution.
-
Slow Cooling (Fraction 1): Cover the flask and allow it to cool slowly to room temperature. The isomer that is less soluble under these conditions should begin to crystallize.
-
Isolation: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the collected crystals and the remaining mother liquor by HPLC or TLC.
-
Further Crystallization (Fraction 2): Concentrate the mother liquor by partially evaporating the solvent and repeat the slow cooling process to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Repeat: This process may need to be repeated several times to achieve high purity for both isomers.
Part 4: Method Selection and Data Summary
Choosing the right purification method depends on the scale of your experiment and the required purity.
Caption: Workflow for selecting a purification method.
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl-Hexyl or Mixed-Mode C18/Cation-Exchange (e.g., Primesep 200) | Provides alternative selectivity (π-π interactions, ion-exchange) beyond simple hydrophobicity, which is crucial for separating positional isomers.[6] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Ammonium Formate in Water, pH 3.5 | Acidic modifier ensures the basic amino group is protonated, enabling interaction with cation-exchange stationary phases and improving peak shape.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |
| Gradient | Start with a shallow gradient (e.g., 5-50% B over 20 min) | Allows for screening of the optimal elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. |
| Temperature | 30 °C | Controlling temperature improves reproducibility. |
| Detection | UV at ~254 nm or ~280 nm | Aromatic nature of the compounds allows for strong UV absorbance. |
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Dimethoxyacetophenone Isomers. BenchChem.
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone: Discovery and History. BenchChem.
- Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex.
- SIELC Technologies. (2018). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
- Sulzer. (n.d.).
- BenchChem. (2025). Technical Support Center: Separation of Hydroxyacetophenone Isomers. BenchChem.
- Chemistry Steps. (n.d.).
-
Pavlíková, L., et al. (2015). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 20(11), 20560-20581. [Link]
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025).
-
Robert, F., et al. (2001). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(12), o1153-o1155. [Link]
- Phenomenex. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-amino-2'-hydroxy-4',6'-dimethoxychalcone. PrepChem.com.
- Astec. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone. BenchChem.
- Leiden University. (n.d.). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry.
- Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Organic Syntheses.
- ChemicalBook. (n.d.). 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis. ChemicalBook.
- PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxyacetophenone. PrepChem.com.
- Thermo Fisher Scientific. (n.d.). 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%. Thermo Fisher Scientific.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, a key building block in synthetic organic chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of substituent effects and comparative data from structurally analogous compounds. Furthermore, this guide presents a comparative overview of alternative analytical techniques, including mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, to provide a comprehensive understanding of its structural characterization.
Predicted ¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the methoxy group protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Below is a table summarizing the predicted ¹H NMR data in a typical deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~7.0 - 7.2 | d | 1H |
| H-6 | ~6.4 - 6.6 | d | 1H |
| -NH₂ | ~3.5 - 4.5 (broad) | s | 2H |
| -OCH₃ (C4) | ~3.8 - 3.9 | s | 3H |
| -OCH₃ (C5) | ~3.8 - 3.9 | s | 3H |
| -COCH₃ | ~2.5 - 2.6 | s | 3H |
Rationale for Predicted Chemical Shifts:
-
Aromatic Protons (H-2 and H-6): The amino group is a strong activating group and directs ortho and para. The methoxy groups are also activating. The acetyl group is a deactivating group and directs meta. The positions of H-2 and H-6 are influenced by these competing effects. H-6, being ortho to the strongly electron-donating amino group, is expected to be significantly shielded and appear at a lower chemical shift (upfield). H-2, being ortho to the acetyl group, will be deshielded and appear at a higher chemical shift (downfield). The small coupling constant (d, for doublet) would arise from the meta-coupling between H-2 and H-6.
-
Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Methoxy Protons (-OCH₃): The two methoxy groups at positions C4 and C5 are in slightly different electronic environments and may appear as two distinct singlets or a single singlet around 3.8-3.9 ppm.
-
Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in the region of 2.5-2.6 ppm.
Caption: Workflow for the comprehensive structural analysis of this compound.
Experimental Protocol for NMR Analysis
Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering valuable insights for its structural confirmation. By comparing the expected NMR data with that of alternative analytical techniques such as mass spectrometry and FTIR spectroscopy, researchers can achieve a comprehensive and robust characterization of this important synthetic intermediate. The provided experimental protocol serves as a practical guide for obtaining high-quality NMR data.
References
-
Pharmaffiliates. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one. URL: [Link]
-
SpectraBase. 3'-Amino-4'-methoxyacetophenone. URL: [Link]
-
The Royal Society of Chemistry. Supporting Information for a publication. URL: [Link]
-
PubChem. 3'-Aminoacetophenone. URL: [Link]
-
Veeprho. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one. URL: [Link]
-
IndiaMART. 95% this compound, Analytical Grade. URL: [Link]
-
ResearchGate. UV−vis absorption spectra of 1, 3, 4, and TPA. URL: [Link]
-
ResearchGate. Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). URL: [Link]
-
ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. URL: [Link]
-
NIST WebBook. Ethanone, 1-(3,4,5-trimethoxyphenyl)-. URL: [Link]
-
FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). URL: [Link]
-
NIST WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. URL: [Link]
-
ResearchGate. Synthesis of 3-amino-1-(3, 4-dimethoxyphenyl)-8_mathoxy_1H-benzo[f] chromene-carbonitrile (4). URL: [Link]
-
ResearchGate. The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Felbamate and its Process-Related Impurity B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, a comprehensive understanding of a drug substance's impurity profile is paramount. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of the anti-epileptic drug Felbamate and its process-related impurity, Felbamate Impurity B (Phenethyl carbamate). This information is critical for the development of robust analytical methods for impurity identification and quantification, ensuring the safety and efficacy of the final drug product.
Introduction: The Significance of Impurity Profiling in Pharmaceutical Analysis
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic agent used in the treatment of partial seizures.[1] During its synthesis, process-related impurities can be introduced, one of which is Felbamate Impurity B, chemically known as phenethyl carbamate. Regulatory bodies worldwide mandate the identification and control of such impurities to ensure the safety and quality of pharmaceutical products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of these low-level impurities due to its high sensitivity and specificity.[2] A thorough understanding of the fragmentation patterns of both the active pharmaceutical ingredient (API) and its impurities is the bedrock of developing reliable and accurate analytical methods.
This guide will delve into the mechanistic details of the fragmentation of Felbamate and its Impurity B, providing a side-by-side comparison to aid in their differentiation and characterization.
Experimental Workflow for Fragmentation Analysis
The following experimental workflow outlines a systematic approach to acquiring and analyzing the mass spectrometric fragmentation data for Felbamate and Felbamate Impurity B.
Caption: A typical experimental workflow for the comparative analysis of Felbamate and its impurity B using LC-MS/MS.
Rationale Behind Experimental Choices
-
Standard Solutions: The use of certified reference standards for both Felbamate and Felbamate Impurity B is crucial for unambiguous identification and accurate mass measurement.
-
Reversed-Phase Chromatography: This technique is well-suited for separating compounds of moderate polarity like Felbamate and its impurity, providing good peak shape and resolution.
-
Electrospray Ionization (ESI+): ESI in positive ion mode is effective for ionizing molecules containing polar functional groups, such as the carbamate moieties in both Felbamate and Impurity B, leading to the formation of protonated molecules ([M+H]^+).
-
Full Scan and Product Ion Scan: A full scan experiment is initially performed to determine the accurate mass of the protonated parent ions. Subsequently, a product ion scan (MS/MS) is conducted by selecting the parent ion of interest, inducing fragmentation, and analyzing the resulting fragment ions. This provides the structural information necessary for identification.
Detailed Experimental Protocol
This protocol provides a starting point for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.
Objective: To acquire and compare the mass spectra and fragmentation patterns of Felbamate and Felbamate Impurity B.
Materials:
-
Felbamate Reference Standard
-
Felbamate Impurity B (Phenethyl carbamate) Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of Felbamate and Felbamate Impurity B in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions of 1 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: ESI Positive
-
Full Scan m/z Range: 50-500
-
Product Ion Scan:
-
Select the [M+H]⁺ ion for Felbamate (m/z 239.1) and Felbamate Impurity B (m/z 166.1) as the precursor ions.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the precursor ions and their corresponding fragment ions in the mass spectra.
-
Propose fragmentation pathways based on the observed neutral losses and the chemical structures of the molecules.
-
Comparative Fragmentation Analysis
A detailed comparison of the fragmentation patterns of Felbamate and Felbamate Impurity B reveals key structural differences that can be exploited for their selective detection and identification.
Felbamate Fragmentation Pattern
The chemical structure of Felbamate (C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ) contains two carbamate functional groups attached to a 2-phenylpropane-1,3-diol backbone.[3] Under ESI+ conditions, Felbamate readily forms a protonated molecule at m/z 239.1 .
The major fragmentation pathway for Felbamate involves the neutral loss of isocyanic acid (HNCO, 43.02 Da) and cleavage of the C-O bond. A prominent fragment ion is observed at m/z 117.1 .[4][5]
Proposed Fragmentation Pattern for Felbamate Impurity B
Felbamate Impurity B, or phenethyl carbamate (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), possesses a simpler structure with a single carbamate group attached to a phenethyl moiety.[6] In ESI+ mode, it is expected to form a protonated molecule at m/z 166.1 .
Based on its structure and general fragmentation principles for carbamates and aromatic compounds, the following fragmentation pathway is proposed:
-
Alpha-cleavage: A characteristic fragmentation for compounds containing a phenyl group attached to an alkyl chain is the cleavage of the benzylic C-C bond. This would result in the formation of a stable tropylium ion at m/z 91.1 .
-
Cleavage of the Carbamate Group: Loss of the carbamoyl group (•CONH₂) as a radical (44.02 Da) would lead to a fragment at m/z 122.1 . Alternatively, the loss of ammonia (NH₃, 17.03 Da) from the protonated molecule could also occur.
Sources
- 1. Felbamate - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Methyl phenethylcarbamate | C10H13NO2 | CID 4380476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl carbamate | C9H11NO2 | CID 233105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Certificate of Analysis (COA) Requirements for Felbamate Impurities: A Comparative Technical Guide
Executive Summary: The Toxicology-Purity Nexus
Audience: Researchers, QA/QC Managers, and Analytical Scientists.[1]
Felbamate (2-phenyl-1,3-propanediol dicarbamate) presents a unique challenge in pharmaceutical analysis. While effective for Lennox-Gastaut syndrome, its use is restricted due to associations with aplastic anemia and hepatotoxicity.[1] These adverse events are mechanistically linked to reactive metabolites, specifically atropaldehyde (2-phenylpropenal) , formed via spontaneous elimination from carbamate intermediates.[1][2]
Therefore, the Certificate of Analysis (COA) for Felbamate impurities is not merely a compliance document; it is a safety firewall. This guide compares "Standard Commercial" COAs against "High-Integrity" COAs, demonstrating why the latter is non-negotiable for accurate toxicity modeling and stability studies.[1]
Comparative Analysis: Standard vs. High-Integrity COAs
In drug development, all reference standards are not created equal.[1] The table below contrasts the data typically found in a basic commercial COA versus a comprehensive, high-integrity COA required for rigorous analytical work.
Table 1: COA Data Depth & Risk Assessment
| Feature | Standard Commercial COA | High-Integrity COA (Recommended) | Impact on Research |
| Assay Method | HPLC Area % only | Mass Balance (100% - Impurities - Water - Solvents) | Area % ignores non-chromatophore impurities (water, salts), leading to potency overestimation . |
| Impurity ID | Retention Time (RT) match | NMR (1H, 13C), MS, IR | RT matching is presumptive; structural elucidation is definitive, preventing false positives. |
| Water Content | Often "Not Determined" | Karl Fischer (KF) Titration | Felbamate impurities (e.g., the diol) can be hygroscopic; ignoring water skews molarity calculations. |
| Residual Solvents | "Conforms to structure" | GC-Headspace Quantification | Synthetic precursors often use chlorinated solvents; their presence affects biological assay toxicity.[1] |
| Uncertainty | Not listed | Expanded Uncertainty (U) | Essential for ISO 17025 compliance and calculating total error budgets in validation. |
Critical Impurity Profiling
The USP and EP monographs identify specific related compounds that must be controlled. Your COA must explicitly quantify these, not just list them as "Unspecified."
Key Felbamate Impurities[1][3][4][5]
-
Related Compound A (USP): 2-Phenyl-1,3-propanediol monocarbamate.[1]
Visualization: Felbamate Degradation & Toxicity Pathway
This diagram illustrates the structural relationship between Felbamate, its regulated impurities, and the toxic atropaldehyde pathway.
Caption: Degradation and metabolic pathway showing the conversion of Felbamate to USP Related Compounds A/B and the reactive toxicophore Atropaldehyde.
Experimental Protocol: Self-Validating Purity Analysis
Objective: To determine the purity of Felbamate and resolve Related Compounds A and B using a stability-indicating HPLC method. Grounding: Validated against USP <621> chromatography guidelines and literature methods for carbamate separation.
Reagents & Equipment
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Spherisorb ODS2 or equivalent L1 packing).
-
Mobile Phase: Phosphate Buffer (pH 6.9) : Methanol : Acetonitrile (64:18:18 v/v/v).[3]
-
Why pH 6.9? Felbamate is acid-labile; neutral pH prevents on-column degradation.[1]
-
-
Detector: UV at 210 nm (Carbamates have weak UV absorbance; low wavelength is critical).
-
Injection Volume: 10-20 µL.
Step-by-Step Methodology
-
Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 6.9 ± 0.1 with NaOH. Filter through 0.45 µm membrane.[1]
-
System Suitability Solution:
-
Prepare a solution containing 1.0 mg/mL Felbamate and 0.02 mg/mL (2%) of Related Compound A and Related Compound B.
-
Acceptance Criteria: Resolution (Rs) between Felbamate and Related Compound A must be > 1.5.
-
-
Sample Preparation:
-
Accurately weigh 50 mg of the Felbamate sample.[7]
-
Dissolve in Mobile Phase. Sonicate for 10 mins to ensure complete dissolution of the dimer impurity (if present).
-
Dilute to 50 mL (Final Conc: 1 mg/mL).
-
-
Data Analysis (Self-Validation):
-
Calculate Mass Balance Purity :
-
Note: Do not rely solely on Area % normalization if the COA indicates significant water content.
-
Decision Framework: Evaluating a COA
When receiving a Felbamate impurity standard, use this logical workflow to accept or reject the material based on the COA data.
Caption: Decision tree for QA assessment of Felbamate impurity reference standards.
References
-
United States Pharmacopeia (USP). Felbamate Monograph: USP 43-NF 38.[1] Rockville, MD: United States Pharmacopeial Convention.
-
Dieckhaus, C. M., et al. (2002). "Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro." Chemical Research in Toxicology. Explains the toxicity mechanism of the aldehyde intermediate.
-
FDA Guidance for Industry. (2001). "Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." Defines COA requirements for APIs and intermediates.
-
World Health Organization (WHO). "Model Certificate of Analysis." WHO Technical Report Series, No. 902, 2002, Annex 10. Establishes global standards for COA content.
-
Yang, H., et al. (2015). "Synthesis and characterization of dimer impurity of Felbamate." Journal of Chemical and Pharmaceutical Research. Details the structural elucidation of key impurities.
Sources
- 1. veeprho.com [veeprho.com]
- 2. US6538024B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. Felbamate - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 7. researchgate.net [researchgate.net]
In-Depth Comparison Guide: UV Absorption Spectra of Felbamate vs. 3-Amino Impurity
Executive Summary
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a potent antiepileptic drug utilized for severe refractory epilepsy. Due to its association with rare but severe idiosyncratic toxicities (such as aplastic anemia and hepatotoxicity), rigorous impurity profiling is a mandatory aspect of its quality control. During synthesis and stability testing, various related compounds must be monitored, including amino-derivatives such as the cataloged1[1].
This guide provides a comprehensive, objective comparison of the UV absorption spectra of Felbamate and its 3-amino impurity, detailing the chromophoric causality and providing a self-validating experimental workflow for their chromatographic and spectral deconvolution.
Chromophoric Mechanisms: The "Why" Behind the Spectra
To accurately design a UV-detection method, one must understand the fundamental electron transitions dictated by the molecular structure of the analytes.
Felbamate:
Felbamate lacks extended
3-Amino Impurity:
In contrast, the 3-amino impurity possesses a highly conjugated system (e.g., an acetophenone core) coupled with strongly electron-donating auxochromes (primary amine and methoxy groups). The lone pair of electrons on the amine nitrogen participates in resonance with the aromatic
Comparative UV Absorption Data
The following table summarizes the quantitative and qualitative spectral differences used to distinguish the active pharmaceutical ingredient (API) from the impurity.
| Parameter | Felbamate (API) | 3-Amino Impurity |
| Chemical Core | 2-phenyl-1,3-propanediol dicarbamate | 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one |
| Primary Chromophore | Isolated benzenoid ring | Acetophenone core with extended conjugation |
| Auxochromes | Carbamate esters (weak resonance) | Primary amine, methoxy groups (strong resonance) |
| UV Absorption Maxima ( | 210 nm ( | ~250 nm, 280–320 nm ( |
| Molar Absorptivity ( | Moderate to High | Moderate |
| Molar Absorptivity ( | Negligible | High |
| Optimal Analytical Wavelength | 210 nm | 280 nm |
Self-Validating Experimental Protocol: HPLC-DAD Spectral Profiling
To reliably compare these spectra in a mixed sample, a Diode-Array Detector (DAD) coupled with Reversed-Phase HPLC must be utilized. This protocol is designed as a self-validating system , ensuring that any data generated is internally verified for accuracy before analysis.
Phase 1: System Suitability and Baseline Validation
-
Mobile Phase Preparation: Prepare an isocratic mixture of 0.05 M phosphate buffer (pH 6.9), methanol, and acetonitrile (64:18:18, v/v/v) as established in standard 3[3].
-
Causality: The pH 6.9 buffer is critical. While Felbamate is neutral, the 3-amino impurity contains an ionizable primary amine. At pH 6.9, the amine is predominantly protonated, maximizing its hydrophilicity. This ensures it elutes rapidly and does not co-elute with the highly lipophilic Felbamate.
-
-
Blank Injection (Self-Validation Step): Inject 20 µL of the mobile phase.
-
Validation Check: Monitor the baseline at 210 nm. Because 210 nm is near the UV cutoff for many organic modifiers, a stable baseline proves the absence of solvent contamination and validates the optical integrity of the flow cell.
-
Phase 2: Sample Preparation
-
Extraction: Extract the sample using pure methanol.
-
Causality: Methanol acts as a universal solvent that effectively disrupts the intermolecular hydrogen bonding of Felbamate's carbamate groups, ensuring complete solubilization and protein precipitation (if analyzing serum) without degrading the analytes[3].
-
Phase 3: Chromatographic Execution & Spectral Extraction
-
Separation: Route the sample through a 5-µm C18 column (250 × 4.6 mm) maintained at 35°C with a flow rate of 1.0 mL/min.
-
DAD Scanning: Program the DAD to acquire spectra continuously from 190 nm to 400 nm.
-
Peak Purity Analysis (Self-Validation Step): Extract the UV spectra across the apex, leading edge, and trailing edge of both the Felbamate peak and the impurity peak.
-
Validation Check: A peak purity match factor of >990 confirms that neither peak is masking a co-eluting, spectrally distinct hidden degradant[4].
-
Analytical Workflow Visualization
HPLC-DAD workflow for the separation and UV spectral deconvolution of Felbamate and its impurities.
References
-
Characterization and In-silico toxicity prediction of degradation products of felbamate - ResearchGate - 4
-
Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection - PubMed - 3
-
Development of new, rapid and validated uv-spectrophotometric method for the estimation of felbamate in bulk and tablets - Indian Drugs Online - 2
-
Felbamate Impurities and Related Compound - Veeprho Pharmaceuticals - 1
Sources
The following guide provides an in-depth technical comparison and operational manual for the USP Reference Standard for Felbamate Related Compound B , designed for pharmaceutical analysts and regulatory scientists.
Executive Summary & Technical Profile
Felbamate Related Compound B (Chemical Name: 2-Phenylethyl carbamate) is a critical process impurity and degradation marker monitored during the quality control of Felbamate API and drug products. In the context of the United States Pharmacopeia (USP) monograph, it serves a distinct role: it is a late-eluting marker used to establish system suitability and define the chromatographic window for unspecified impurities.
While the USP Reference Standard (RS) is the regulatory "Gold Standard," laboratories often face the decision of whether to use this primary standard or a qualified secondary alternative. This guide objectively compares these options based on regulatory compliance, traceability, and operational performance.
Chemical Profile
| Property | Specification |
| USP Catalog # | 1269334 |
| Chemical Name | Phenethyl carbamate (Carbamic acid, 2-phenylethyl ester) |
| CAS Number | 6326-19-8 |
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol |
| Role in Analysis | System Suitability Marker (Resolution & RRT determination) |
| Elution Order | Late-eluting (Relative Retention Time ~2.2 vs. Felbamate) |
Comparative Analysis: USP RS vs. Alternatives
The choice between a USP Primary Standard and a Commercial Secondary Standard is a trade-off between regulatory certainty and cost/flexibility .
Comparison Matrix
| Feature | USP Reference Standard (Primary) | Certified Secondary Standard (e.g., Sigma, LGC) | Non-Compendial Commercial Grade |
| Regulatory Status | Official. Conclusive for US FDA release testing. | Acceptable if qualified against USP RS. | High Risk. Research use only. |
| Traceability | Statutory authority (USP-NF). | Traceable to USP (via CoA). | Often only traceable to internal NMR/Mass. |
| Uncertainty | Assumed negligible for limit tests. | Explicitly calculated (e.g., | High/Unknown.[1] |
| Cost | High ( | Moderate ( | Low ($). |
| CoA Availability | Limited (Label value only). | Detailed (HPLC, NMR, Water content). | Variable. |
| Performance | Guarantees RRT match in USP methods. | Identical chemistry; RRT matches. | May contain different impurities affecting RRT. |
Expert Insight: When to Use Which?
-
Use USP RS (Primary) for: Final product release testing (GMP), method transfer, and dispute resolution. The regulatory risk of not using the primary standard outweighs the cost savings.
-
Use Certified Secondary Standards for: Routine internal quality control, stability indicating method development, and linearity studies where large quantities are consumed.
-
Scientific Rationale: The USP RS for Felbamate Related Compound B is often used qualitatively (to check resolution). Therefore, a secondary standard with a confirmed retention time and identity is scientifically defensible for routine system suitability, provided it is periodically bridged to the USP RS.
Self-Validating Experimental Protocol
The following protocol is derived from the USP Monograph for Felbamate (Test: Late Eluting Organic Impurities). It is designed to be self-validating: if the system suitability criteria are not met, the data is invalid.
A. Chromatographic Conditions[4][6][7]
-
Column: L1 packing (C18),
, (e.g., Waters Symmetry C18 or equivalent). -
Mobile Phase: Acetonitrile : Methanol : Water (
).[2] -
Flow Rate:
(Note: High flow rate requires a robust system/column). -
Temperature:
. -
Detection: UV
.[2] -
Run Time: 10 times the retention time of Felbamate (approx. 40-50 mins).
B. Solution Preparation
-
Mobile Phase: Mix Acetonitrile, Methanol, and Water.[2] Degas.
-
System Suitability Solution (Critical):
-
Dissolve USP Felbamate RS and USP Felbamate Related Compound B RS in Mobile Phase.[2]
-
Concentration:
of each.
-
-
Standard Solution:
of USP Felbamate RS in Mobile Phase.[2] -
Sample Solution:
of Felbamate API in Mobile Phase. (Dissolve in 10% Methanol first, then dilute).
C. Workflow Diagram
The following diagram illustrates the critical decision points in the analysis workflow.
Figure 1: Analytical workflow for Felbamate Late Eluting Impurities, emphasizing the critical resolution check.
Data Analysis & Performance Metrics
The primary function of Related Compound B in this method is to ensure the column has sufficient selectivity to separate the main drug from late-eluting hydrophobic impurities.
Expected Performance Data
| Parameter | Acceptance Criteria | Typical Experimental Value | Significance |
| Retention Time (Felbamate) | N/A (Reference) | ~4.0 - 5.0 min | Main Peak. |
| Retention Time (RC B) | N/A | ~9.0 - 11.0 min | RRT ~2.23 . Confirms elution of hydrophobic species. |
| Resolution ( | NLT 3.0 | 4.5 - 6.0 | Ensures separation of Felbamate from potential dimers or late eluters. |
| Tailing Factor | NMT 2.0 | 1.1 - 1.3 | Indicates column health. |
Interpretation of Results
-
Relative Retention Time (RRT): Felbamate Related Compound B appears significantly later than the main peak.
-
Felbamate: 1.0
-
Related Compound B: ~2.23[2]
-
-
Quantitation: Unspecified impurities eluting after Felbamate Related Compound B are often calculated using the response of Felbamate RS, but RC B defines the window.
-
Note: Some specific impurities (like the Dimer) may elute even later. The presence of RC B confirms the run time is sufficient.
-
References
-
United States Pharmacopeia (USP). Felbamate Monograph: USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3331, Felbamate. Retrieved from PubChem.[5] Link
-
Sigma-Aldrich. Felbamate Related Compound B Certified Reference Material. Link
-
Sriramchem. Felbamate USP Related Compound B Product Profile. Link
-
Edqm. European Pharmacopoeia Reference Standards Catalogue. Link
Sources
- 1. store.usp.org [store.usp.org]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Topic: CAS Number: 134611-49-7[1]
Part 1: Executive Safety Strategy
The Core Directive: Handling 1-(3-Amino-4,5-dimethoxyphenyl)ethanone requires a defensive strategy that prioritizes protection against inhalation sensitization and dermal absorption .[1] As a substituted aniline derivative, this compound possesses structural motifs (the primary amine and electron-rich aromatic ring) that suggest potential for skin sensitization and irritation, even if specific toxicological data is limited.[1][2]
Immediate Hazard Profile (GHS Classification Estimates):
-
Signal Word: WARNING
-
Critical Note: Treat as a potential sensitizer due to the aniline moiety.
Part 2: Technical Hazard Analysis & PPE Selection
The "Why" Behind the Protocol
Standard safety data sheets (SDS) often provide generic advice.[1] As scientists, we must look at the Structure-Activity Relationship (SAR) to determine the true risk:
-
The Aniline Moiety (3-Amino group): Primary aromatic amines are notorious for skin sensitization and potential absorption. Standard nitrile gloves may degrade faster if the compound is in a solvent carrier like Dichloromethane (DCM) or Methanol.[2]
-
The Acetophenone Core: Ketones can be irritants to mucous membranes.[2] Inhalation of dust during weighing is the highest risk vector for respiratory irritation.[2]
-
Physical State (Crystalline Powder): These powders are often electrostatic. They "jump" during weighing, increasing the risk of surface contamination and subsequent dermal exposure.[2]
PPE Selection Matrix
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Synthesis) | Rationale |
| Dermal (Hands) | Double Nitrile (min 0.11 mm thickness) | Laminate (Silver Shield) or Viton | Nitrile is sufficient for dry solids.[1] Solutions in DCM/MeOH require Laminate to prevent permeation.[2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95/P100 Respirator (if outside hood) | The amine dust is an irritant.[1] Engineering controls (Hood) are primary; respirators are secondary. |
| Ocular | Safety Glasses with side shields | Chemical Goggles or Face Shield | Goggles required for liquid handling to prevent splash entry; glasses suffice for static solids.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Disposable sleeves prevent cuff contamination, a common exposure point during weighing.[1] |
Part 3: Operational Protocols
Workflow 1: Safe Weighing & Transfer (The "Static" Risk)[1]
-
Context: The compound is a solid. Static electricity can cause the powder to disperse unexpectedly.[2]
-
Step 1: Place an antistatic gun or ionizer inside the balance enclosure if available.[1]
-
Step 2: Line the balance area with a disposable absorbent mat (plastic side down) to capture stray particles.[1]
-
Step 3: Double Glove Procedure:
-
Step 4: Transfer using a glass or antistatic plastic spatula. Avoid metal if the synthesis is metal-catalyzed downstream to prevent trace contamination, though safety-wise metal is fine.[1][2]
Workflow 2: Reaction & Solubilization
-
Context: Once dissolved (e.g., in Methanol or Ethyl Acetate), the permeation risk skyrockets.[1][2] The solvent acts as a "vehicle," carrying the amine through standard gloves.[2]
-
Protocol:
-
If using Dichloromethane (DCM) : Standard nitrile gloves provide <5 minutes of protection.[1] You MUST use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.[2]
-
Sash Height: Keep the fume hood sash at the lowest working position (below chin level) to create a physical barrier against splashes.
-
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Tree
This logic gate ensures you select the correct PPE based on the state of matter and solvent system.
Caption: Decision matrix for selecting glove material and eye protection based on solvent compatibility and physical state.
Diagram 2: Emergency Spill Response
A self-validating workflow for containing spills without spreading contamination.[1]
Caption: Step-by-step containment protocol distinguishing between dry powder spills (dust risk) and liquid spills (vapor/permeation risk).
Part 5: Disposal & Waste Management
The "Cradle-to-Grave" Responsibility: Improper disposal of amino-acetophenones can lead to environmental leaching.[1]
-
Solid Waste:
-
Liquid Waste:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70016, 1-(2,4-Dimethoxyphenyl)ethanone (Isomer Analog for Hazard Extrapolation).[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link][1]
Sources
- 1. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
